OD1
Description
Properties
Molecular Formula |
C308H466N90O95S8 |
|---|---|
Molecular Weight |
7206.1 |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of OD1 Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The OD1 peptide, originally isolated from the venom of the scorpion Odonthobuthus doriae, is a potent modulator of voltage-gated sodium (Nav) channels.[1][2] As a member of the α-scorpion toxin family, its primary mechanism of action involves the inhibition of fast inactivation in specific Nav channel subtypes. This activity leads to a prolonged sodium influx upon channel activation, significantly altering the electrical excitability of neurons. This technical guide provides an in-depth overview of the mechanism of action of the this compound peptide, including its selectivity for various Nav channel isoforms, quantitative data on its potency, and detailed methodologies for the key experiments used to elucidate its function.
Primary Mechanism of Action: Inhibition of Fast Inactivation
The principal effect of the this compound peptide is the potent inhibition of the fast inactivation process of voltage-gated sodium channels.[2][3] This action is characteristic of α-scorpion toxins, which typically bind to receptor site 3 on the extracellular loop of domain IV of the Nav channel α-subunit. By binding to this site, this compound is thought to "trap" the domain IV voltage sensor (S4 segment) in its outward, activated position, thereby preventing the conformational change that leads to fast inactivation of the channel pore.[4]
This inhibition of fast inactivation results in two key electrophysiological consequences:
-
Prolonged Sodium Current: The decay of the inward sodium current during a depolarizing stimulus is significantly slowed.[4][5]
-
Persistent Sodium Current: A substantial non-inactivating, or persistent, sodium current is induced.[2]
These effects lead to a net increase in sodium influx, which can cause membrane depolarization, increase the frequency of spontaneous action potentials, and enhance neuronal excitability.[1][5] In experimental models, this has been shown to induce seizures and pain.[1][2]
Subtype Selectivity and Potency
The this compound peptide exhibits marked selectivity for different subtypes of voltage-gated sodium channels. It is most potent at the Nav1.7, Nav1.4, and Nav1.6 channels, while showing significantly weaker or no activity at other subtypes such as Nav1.2, Nav1.3, Nav1.5, and Nav1.8.[2][3][6]
Quantitative Data on this compound Potency
| Nav Channel Subtype | EC50 (nM) | Key Effects | Reference |
| Nav1.7 | 4.5 | Potent inhibition of fast inactivation, increase in peak current, induction of persistent current. | [2] |
| Nav1.4 | 10 ± 2 | Potent inhibition of fast inactivation, hyperpolarizing shift in activation (β-toxin activity). | [2] |
| Nav1.6 | 47 ± 10 | Potent inhibition of fast inactivation, hyperpolarizing shift in activation (β-toxin activity). | [2] |
| para/tipE (insect) | 80 | Inhibition of fast inactivation. | [2] |
| Nav1.3 | > 100 (1127) | Weak inhibition of fast inactivation. | [2] |
| Nav1.5 | > 1000 | Weakly affected. | [2][6] |
| Nav1.2 | Not affected | No significant effect. | [2][6] |
| Nav1.8 | Not affected | No significant effect at concentrations up to 2 µM. | [2] |
Secondary Mechanism: Modulation of Channel Activation
In addition to its primary α-toxin activity, this compound also exhibits a "β-toxin" like effect on Nav1.4 and Nav1.6 channels.[2] This secondary mechanism involves a shift in the voltage-dependence of channel activation towards more hyperpolarized potentials.[2] This means that the channels are more likely to open at more negative membrane potentials, further contributing to an increase in sodium influx and neuronal excitability. This dual activity suggests that this compound may interact with more than one site on these particular Nav channel subtypes.[2]
Experimental Protocols
The characterization of the this compound peptide's mechanism of action has relied on several key experimental techniques.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This technique is a cornerstone for studying the effects of ion channel modulators on heterologously expressed channels.
-
Oocyte Preparation: Oocytes are surgically removed from Xenopus laevis frogs and defolliculated.
-
cRNA Injection: cRNA encoding the desired Nav channel α-subunit and any auxiliary β-subunits is injected into the oocytes. The oocytes are then incubated for 2-7 days to allow for channel expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a bath solution (e.g., ND96).
-
Two microelectrodes, one for voltage recording and one for current injection, are inserted into the oocyte.
-
The membrane potential is clamped at a holding potential, typically between -80 mV and -100 mV.
-
To elicit sodium currents, the membrane is depolarized to various test potentials (e.g., in 5 or 10 mV increments from -80 mV to +60 mV) for a short duration (e.g., 20-100 ms).
-
To study steady-state inactivation, a series of prepulses of varying voltages are applied for a longer duration (e.g., 100-500 ms) before a test pulse to a fixed potential (e.g., 0 mV).
-
This compound peptide is applied to the bath at known concentrations, and the changes in the sodium current waveform, peak current amplitude, and voltage-dependence of activation and inactivation are measured.
-
Patch-Clamp Electrophysiology in Mammalian Cells
Patch-clamp techniques on mammalian cells, such as hippocampal neurons or cell lines stably expressing a specific Nav channel subtype (e.g., CHO or HEK-293 cells), provide a more physiologically relevant system.
-
Cell Culture: Cells are cultured under standard conditions.
-
Whole-Cell Patch-Clamp Recording:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and brought into contact with the cell membrane.
-
A high-resistance "giga-seal" is formed between the pipette and the membrane.
-
The membrane patch is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential is clamped, and voltage protocols similar to those used in TEVC are applied to elicit and measure sodium currents.
-
The effects of this compound are assessed by perfusing the peptide onto the cell.
-
High-Throughput Fluorescence-Based Assays
These assays allow for the rapid screening of the activity of this compound and its analogs.
-
Principle: The assay utilizes a membrane potential-sensitive fluorescent dye to report changes in the cell's membrane potential.
-
Methodology:
-
Cells expressing the Nav channel of interest are plated in a multi-well format.
-
The cells are loaded with a membrane potential-sensitive dye.
-
A sub-threshold concentration of a Nav channel activator, such as veratridine, is added. This concentration is not sufficient to cause significant channel opening on its own.
-
This compound or its analogs are then added. If the compound potentiates the channel's activity (e.g., by inhibiting inactivation), the effect of veratridine will be enhanced, leading to sodium influx, membrane depolarization, and a change in the fluorescence of the dye.
-
The fluorescence is read by a plate reader to determine the activity of the compound.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Peptide on a Voltage-Gated Sodium Channel
Caption: Signaling pathway of this compound peptide on a voltage-gated sodium channel.
Experimental Workflow for Characterizing this compound Peptide Activity
Caption: Experimental workflow for characterizing this compound peptide activity.
Conclusion
The this compound peptide is a valuable pharmacological tool for studying the structure and function of voltage-gated sodium channels. Its primary mechanism of action, the inhibition of fast inactivation, coupled with its subtype selectivity, makes it a particularly interesting ligand for investigating the role of specific Nav channels, such as Nav1.7, in physiological and pathophysiological processes like pain and epilepsy. A thorough understanding of its mechanism, facilitated by the experimental approaches detailed in this guide, is crucial for its application in basic research and its potential development as a therapeutic lead.
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of human Nav1.7 channel gating by synthetic α-scorpion toxin this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of human Nav1.7 channel gating by synthetic α-scorpion toxin this compound and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]
OD1 Scorpion Toxin: A Technical Guide to its Origin, Discovery, and Characterization
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
OD1 is a potent α-like neurotoxin isolated from the venom of the Iranian yellow scorpion, Odonthobuthus doriae. Since its discovery, it has become a critical pharmacological tool for studying voltage-gated sodium channels (NaV), particularly the NaV1.7 subtype, which is a key target in pain research. This document provides a comprehensive technical overview of the origin, discovery, physicochemical properties, and mechanism of action of this compound. It includes detailed summaries of the experimental protocols used in its isolation and characterization and presents quantitative data on its activity across various NaV channel subtypes.
Introduction
Scorpion venoms are complex cocktails of bioactive peptides and proteins, many of which have evolved to modulate the function of ion channels in prey and predators. These neurotoxins are invaluable for dissecting the structure-function relationships of their target channels and serve as lead compounds in drug discovery. Among these, toxins that target voltage-gated sodium channels are of particular interest due to the central role of these channels in the generation and propagation of action potentials in excitable cells.[1][2] The α-toxins, a prominent class of scorpion neurotoxins, bind to site-3 on NaV channels, characteristically slowing the channel's fast inactivation process and prolonging the action potential.[1][3] this compound was the first such α-like toxin to be identified and characterized from the venom of the scorpion Odonthobuthus doriae.[1][4]
Origin and Discovery
The this compound toxin originates from the venom of the Iranian yellow scorpion, Odonthobuthus doriae.[5] This species is of significant medical interest in its native region. The discovery and initial characterization of this compound were first reported in 2005 by a collaborative team of researchers from the Department of Toxicology and Pharmacology at Shaheed Beheshti University of Medical Science in Tehran, Iran, and the Laboratory of Toxicology at the University of Leuven, Belgium.[4][5][6] The toxin was named This compound after the scorpion species from which it was isolated.[4]
Physicochemical Properties
This compound is a 65-amino acid polypeptide cross-linked by four disulfide bridges, a structural feature typical of many scorpion toxins that confers significant stability.[3][7] Its primary structure and molecular weight were determined through a combination of protein sequencing and mass spectrometry.[4][8]
| Property | Value | Citation |
| Primary Sequence | GVRDAYIADDKNCVYTCASNGYCNTECTKNGAESGYCQWIGRYGNACWCIKLPDEVPIRIPGKCR | [4][5] |
| Molecular Weight | 7206.1 Da | [7][9] |
| Number of Amino Acids | 65 | [3][6] |
| Disulfide Bridges | 4 (C13-C64, C17-C37, C23-C47, C27-C49) | [7] |
| Classification | α-like scorpion toxin | [4][10][11] |
Mechanism of Action
This compound exerts its effect by modulating the gating properties of voltage-gated sodium channels. As a classic α-toxin, it binds to receptor site-3 on the channel, located on the extracellular loop connecting the S3 and S4 segments of domain IV.[3] This interaction physically impairs the movement of the S4 voltage sensor in domain IV, which is critically responsible for triggering fast inactivation.[8][12]
This "voltage-sensor trapping" model explains the primary electrophysiological effects of this compound:
-
Inhibition of Fast Inactivation : The most prominent effect is a dramatic slowing or removal of the channel's fast inactivation, resulting in a sustained inward Na+ current during depolarization.[12][13]
-
Increased Peak Current : this compound can cause a substantial increase in the peak amplitude of the sodium current at various voltages.[13]
-
Hyperpolarizing Shift (β-toxin like activity) : Interestingly, at NaV1.4 and NaV1.6 channels, this compound also produces a hyperpolarizing shift in the voltage-dependence of activation, an effect more characteristic of β-toxins. This suggests a complex interaction with these channel subtypes.[5][14]
The binding of this compound traps the sodium channel in a prolonged open state, preventing it from quickly inactivating, which leads to membrane depolarization and hyperexcitability in neurons.
Pharmacological Profile
This compound exhibits a distinct selectivity profile across different NaV channel subtypes, with a particularly high potency for NaV1.7. This has made it an invaluable tool for studying the physiological roles of this channel in pain pathways.[5][13] Its activity is typically quantified by the half-maximal effective concentration (EC50).
| NaV Channel Subtype | Species | EC50 Value (nM) | Effect | Citation |
| NaV1.7 | Human / Rat | 4.5 - 12 | Potent inhibition of fast inactivation | [5][13][15] |
| NaV1.4 | Human | 9.6 - 10 | Potent inhibition of fast inactivation | [3][5] |
| NaV1.6 | Rat | 30 - 47 | Potent inhibition of fast inactivation | [3][5] |
| para/tipE | Insect | 80 ± 14 | Severe impairment of inactivation | [4][10][11] |
| NaV1.3 | Rat | 1127 (> 1 µM) | Weak impairment of inactivation | [5][13] |
| NaV1.5 | Human | > 1000 (µM range) | Weakly affected | [4][5] |
| NaV1.2 | Human | Not affected | No effect observed up to 5 µM | [3][4][5] |
| NaV1.8 | Rat | Not affected | No effect observed up to 2 µM | [3][5][13] |
Key Experimental Protocols
The discovery and characterization of this compound involved a series of biochemical and electrophysiological techniques.
Toxin Purification from Venom
The isolation of this compound from crude O. doriae venom was a multi-step process designed to separate the complex mixture of proteins into individual components.[8]
-
Initial Preparation : 500 mg of crude, lyophilized venom was dissolved in a buffer solution and dialyzed to remove small molecules.[8]
-
Gel Filtration : The dialyzed venom was first fractionated using gel filtration chromatography to separate proteins based on size. The fraction containing proteins of the expected size for scorpion toxins was collected.[8]
-
Ion Exchange Chromatography : The toxic fraction from the previous step was subjected to ion exchange chromatography. This separates proteins based on their net charge at a specific pH. A salt gradient (e.g., 0-1 M NaCl) was used to elute the bound proteins.[8]
-
Reversed-Phase HPLC (RP-HPLC) : The final purification was achieved using semi-preparative RP-HPLC on a C8 or C18 column. Elution was performed with a linear gradient of an organic solvent (e.g., acetonitrile) in water, with trifluoroacetic acid (TFA) used as an ion-pairing agent. The peak corresponding to this compound, monitored by UV absorbance at 215 nm, was collected. Purity was confirmed using analytical RP-HPLC.[8]
Electrophysiological Analysis
The functional effects of purified this compound were assessed using electrophysiological recording techniques.
Two-Electrode Voltage Clamp (TEVC) This technique was used for the initial pharmacological characterization of this compound on different NaV channel subtypes.[5]
-
Expression System : Cloned cRNA encoding specific mammalian or insect NaV channel α- and β-subunits were injected into Xenopus laevis oocytes. The oocytes were incubated for 2-5 days to allow for channel protein expression in the cell membrane.[2]
-
Oocyte Preparation : Prior to recording, the vitelline membrane of the oocyte was manually removed using fine forceps to allow the glass microelectrodes to access the plasma membrane.[1][3]
-
Recording : The oocyte was placed in a recording chamber perfused with a standard bath solution. Two glass microelectrodes, filled with a high-salt solution (e.g., 3 M KCl), were inserted into the oocyte. One electrode measures the membrane potential, while the other injects current to "clamp" the voltage at a desired level.
-
Data Acquisition : A voltage-step protocol was applied (e.g., holding potential of -90 mV with depolarizing steps to various potentials) to elicit sodium currents. After recording baseline currents, a known concentration of this compound was perfused into the bath, and the effects on the current (e.g., peak amplitude, inactivation kinetics) were recorded and analyzed.[5]
Whole-Cell Patch Clamp This high-resolution technique was used in subsequent studies to provide a more detailed analysis of this compound's effects, often on mammalian cell lines.[4][9]
-
Cell Culture : A cell line (e.g., CHO or HEK293) stably expressing the human NaV channel of interest was cultured to ~80% confluency.[4][12]
-
Recording Setup : Cells were transferred to a recording chamber on an inverted microscope. A glass micropipette with a tip resistance of 4-8 MΩ was filled with an intracellular solution (e.g., high CsF or CsCl to block K+ channels) and maneuvered to the cell surface.[4][9]
-
Seal Formation : Gentle suction was applied to form a high-resistance "gigaohm seal" between the pipette tip and the cell membrane. A subsequent brief pulse of suction was used to rupture the membrane patch, establishing the whole-cell configuration, which allows electrical and molecular access to the cell interior.[9]
-
Data Acquisition : The cell was voltage-clamped at a holding potential (e.g., -120 mV). Currents were elicited by applying depolarizing voltage steps (e.g., to 0 mV). The effects of this compound were measured by comparing currents recorded before and after application of the toxin to the extracellular solution.[4][12]
Sequence and Mass Determination
-
Mass Spectrometry : The precise molecular mass of the purified peptide was determined using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.[5][8]
-
Protein Sequencing : The primary amino acid sequence was determined using automated Edman degradation, a method that sequentially removes one amino acid at a time from the N-terminus of the peptide for identification. This was likely complemented by mass spectrometry analysis of peptide fragments after enzymatic digestion (e.g., with trypsin) to confirm the sequence and determine the disulfide bond arrangement.
Conclusion
The discovery of this compound from the venom of Odonthobuthus doriae marked a significant step in the study of voltage-gated sodium channels. Its potent and selective modulation of the NaV1.7 channel, in particular, has established it as an indispensable pharmacological tool for investigating the role of this channel in nociception. The detailed characterization of its structure and function provides a valuable scaffold for the design of novel analgesic drugs and for further exploration of the molecular mechanisms of ion channel gating.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 2.2 Automated whole-cell patch-clamp electrophysiology [bio-protocol.org]
- 5. This compound, the first toxin isolated from the venom of the scorpion Odonthobuthus doriae active on voltage-gated Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. daneshyari.com [daneshyari.com]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Making sure you're not a bot! [nanion.de]
- 13. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, the first toxin isolated from the venom of the scorpion Odonthobuthus doriae active on voltage-gated Na+ channels [biblio.ugent.be]
- 15. researchgate.net [researchgate.net]
The Biological Function of Odonthobuthus doriae Venom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The venom of the Iranian yellow scorpion, Odonthobuthus doriae, is a complex cocktail of bioactive molecules that has garnered significant interest for its potent physiological effects and potential therapeutic applications. This technical guide provides an in-depth analysis of the biological functions of O. doriae venom, with a focus on its composition, neurotoxic and cytotoxic properties, and the underlying molecular mechanisms.
Venom Composition: A Quantitative Overview
The venom of Odonthobuthus doriae is predominantly composed of peptides and proteins, including a significant proportion of neurotoxins that target ion channels. Transcriptomic and proteomic analyses have provided valuable insights into the relative abundance of its components.
A transcriptomic analysis of the venom gland revealed that toxins constitute the majority of the expressed transcripts.[1] A proteomic study further characterized the venom's complexity, identifying 96 distinct protein spots and isolating 14 toxin fractions.[2][3]
Table 1: Transcriptional Profile of Odonthobuthus doriae Venom Gland
| Transcript Category | Relative Abundance (%) |
| Toxins (Sodium and Potassium Channel Modulators) | 42 |
| Antimicrobial Peptides | Not specified |
| Venom Peptides | Not specified |
| Cellular Proteins | Not specified |
| Transcripts with no Open Reading Frames | >16 |
| Unidentified ESTs | 1 |
Source: Naderi et al., 2016[1]
Table 2: Lethal and Inhibitory Concentrations of Odonthobuthus doriae Venom and its Components
| Venom/Toxin | Assay | Value | Target/Model |
| Crude Venom | LD50 | 10 µ g/mouse | Mice |
| Crude Venom | LD50 | 84 µ g/mouse | Mice |
| Venom Fraction F4 | LD50 | 35.5 µ g/mouse | Mice |
| Venom Fraction F6 | LD50 | 21 µ g/mouse | Mice |
| OD1 | EC50 | 4.5 nM | hNav1.7 |
| This compound | EC50 | 10 nM | rNav1.4 |
| This compound | EC50 | 47 nM | mNav1.6 |
| This compound | EC50 | 80 nM | para/tipE (insect) |
| OdK2 | IC50 | 7.2 nM | hKv1.3 |
Neurotoxic Effects: Modulation of Ion Channels
The most prominent biological function of Odonthobuthus doriae venom is its potent neurotoxicity, primarily mediated by toxins that target and modulate the activity of voltage-gated sodium (Nav) and potassium (Kv) channels.
Sodium Channel Toxins
A key neurotoxin isolated from O. doriae venom is This compound , a potent modulator of voltage-gated sodium channels. This compound has been shown to selectively target the Nav1.7 channel, a key player in pain signaling, with high affinity. It slows the inactivation of the channel, leading to a persistent sodium current and neuronal hyperexcitability. This action underlies the intense pain associated with envenomation.
Potassium Channel Toxins
The venom also contains toxins that target potassium channels. OdK1 and OdK2 are two such toxins that have been identified and characterized. OdK2 is a selective blocker of the Kv1.3 channel, which is involved in the activation and proliferation of T-lymphocytes, making it a potential candidate for the development of immunosuppressive drugs.[4]
Cytotoxic Effects: Induction of Apoptosis
Beyond its neurotoxic effects, the crude venom of Odonthobuthus doriae has demonstrated significant cytotoxic activity against various cancer cell lines, including human breast cancer (MCF-7) and neuroblastoma cells.[5][6][7] The primary mechanism of this cytotoxicity is the induction of apoptosis, or programmed cell death.
Studies have shown that the venom triggers the intrinsic apoptotic pathway, characterized by:
-
Mitochondrial Membrane Depolarization: The venom disrupts the mitochondrial membrane potential, a key event in the initiation of apoptosis.[5]
-
Caspase-3 Activation: The depolarization of the mitochondrial membrane leads to the activation of caspase-3, a critical executioner caspase in the apoptotic cascade.[5]
-
DNA Fragmentation: Activated caspase-3 subsequently leads to the fragmentation of nuclear DNA, a hallmark of apoptosis.[5]
References
- 1. ovid.com [ovid.com]
- 2. Proteomic analysis of two novel peptides from the Odontobuthus doriae scorpion venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The first potassium channel toxin from the venom of the Iranian scorpion Odonthobuthus doriae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scorpion venom (Odontobuthus doriae) induces apoptosis by depolarization of mitochondria and reduces S-phase population in human breast cancer cells (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scorpion (Odontobuthus doriae) venom induces apoptosis and inhibits DNA synthesis in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Abstract
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in pain therapeutics due to its pivotal role in human pain signaling.[1][2][3] Genetic validation from individuals with loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, who exhibit a congenital insensitivity to pain, has fueled extensive research into selective modulators of this channel.[1][3] Among the pharmacological tools being explored, the OD1 peptide, a toxin isolated from the venom of the scorpion Odonthobuthus doriae, has garnered significant attention as a potent and selective modulator of Nav1.7.[4][5][6] This technical guide provides a comprehensive overview of the this compound peptide, including its mechanism of action, quantitative biophysical data, and detailed experimental protocols for its characterization, serving as a resource for researchers in the field of pain and ion channel drug discovery.
Introduction to Nav1.7 and the this compound Peptide
Nav1.7 is a voltage-gated sodium channel preferentially expressed in peripheral sensory neurons, including nociceptors, and sympathetic ganglion neurons.[7] It plays a crucial role in setting the threshold for action potentials and amplifying small, sub-threshold stimuli, thereby acting as a key regulator of neuronal excitability and pain sensation.[2][3] Gain-of-function mutations in Nav1.7 are associated with inherited pain syndromes, while loss-of-function mutations lead to an inability to perceive pain.[1][8] This genetic evidence strongly supports Nav1.7 as a promising target for the development of novel analgesics.
The this compound peptide is a 65-amino acid toxin that has been identified as a potent modulator of Nav1.7 channels.[5][6] It acts as a gating modifier, primarily by inhibiting the fast inactivation of the channel.[4][5] This action leads to an increased sodium influx, paradoxically inducing a painful sensation upon injection in animal models.[9][10] This pro-nociceptive effect makes this compound a valuable tool for studying Nav1.7 function and for in vivo screening of potential Nav1.7 inhibitors.[9][11]
Mechanism of Action of this compound on Nav1.7
This compound modulates Nav1.7 channel gating in a multifaceted manner:
-
Inhibition of Fast Inactivation: The primary effect of this compound is a dramatic slowing of the fast inactivation process of Nav1.7.[4] This results in a persistent sodium current during depolarization.
-
Increased Peak Current: this compound has been shown to substantially increase the peak sodium current across a range of voltages.[4]
-
Hyperpolarizing Shift in Activation: The peptide causes a leftward, or hyperpolarizing, shift in the voltage-dependence of activation, meaning the channel is more likely to open at more negative membrane potentials.[12]
These combined effects lead to an overall enhancement of Nav1.7 channel activity, contributing to the hyperexcitability of nociceptive neurons.
Quantitative Data: Biophysical Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on Nav1.7 and other voltage-gated sodium channel subtypes.
| Parameter | Value | Channel | Expression System | Reference |
| EC50 (Fast Inactivation) | 4.5 nM | Human Nav1.7/β1 | Xenopus laevis oocytes | [4] |
| EC50 (Fast Inactivation) | 1127 nM | Rat Nav1.3/β1 | Xenopus laevis oocytes | [4] |
| EC50 (Fast Inactivation) | 10 ± 2 nM | Mammalian Nav1.4 | Not Specified | [5] |
| EC50 (Fast Inactivation) | 47 ± 10 nM | Mammalian Nav1.6 | Not Specified | [5] |
| EC50 (Fast Inactivation) | > 1 µM | Mammalian Nav1.3, Nav1.5 | Not Specified | [5] |
| No Effect | Up to 2 µM | Rat Nav1.8/β1 | Xenopus laevis oocytes | [4] |
| No Effect | Up to 5 µM | Rat Nav1.2/β1 | Xenopus laevis oocytes | [6] |
| Gating Parameter | Condition | Value | n | Reference |
| V0.5 of Activation | Control (hNav1.7) | -29.3 ± 0.3 mV | 14 | [12] |
| + 10 nM this compound | -35.8 ± 0.3 mV | 7 | [12] | |
| + 500 pM this compound-KPH | -37.9 ± 0.2 mV | 5 | [12] | |
| + 1 nM this compound-KPH-E55A | -39.7 ± 0.2 mV | 7 | [12] | |
| Inactivation Time Constant (τ1) | Control (hNav1.7) | 0.77 ± 0.03 ms | 6 | [12] |
| Inactivation Time Constant (τ2) | Control (hNav1.7) | 6.0 ± 0.4 ms | 6 | [12] |
Experimental Protocols
Peptide Synthesis and Purification
This compound is a synthetic peptide.[5] The following outlines a general procedure for its synthesis and purification.
-
Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a solid support resin, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Automated peptide synthesizers can be used for this process.[13]
-
Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA).[13]
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[14] A gradient of acetonitrile in water, both containing 0.1% TFA, is typically used.
-
Oxidative Folding: To form the correct disulfide bonds, the purified linear peptide is subjected to oxidative folding conditions. This can be achieved by dissolving the peptide in a redox buffer system (e.g., containing reduced and oxidized glutathione) at a low concentration to favor intramolecular disulfide bond formation.
-
Final Purification and Analysis: The folded peptide is further purified by RP-HPLC to isolate the correctly folded isomer. The final product is characterized by mass spectrometry to confirm its molecular weight and by analytical HPLC to assess its purity.[13][14]
Electrophysiological Recording
4.2.1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is used to study the effects of this compound on Nav channels expressed in Xenopus laevis oocytes.[4]
-
Oocyte Preparation: Mature female Xenopus laevis are anesthetized, and ovarian lobes are surgically removed. Oocytes are defolliculated by enzymatic digestion (e.g., with collagenase).
-
cRNA Injection: Oocytes are injected with cRNA encoding the desired Nav channel alpha and beta subunits. Injected oocytes are incubated for 2-7 days to allow for channel expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a standard external solution.
-
Two glass microelectrodes filled with an appropriate internal solution (e.g., 3 M KCl) are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.
-
A voltage-clamp amplifier is used to control the membrane potential and record the resulting ionic currents.
-
Voltage protocols are applied to study channel activation, inactivation, and recovery from inactivation in the absence and presence of this compound.
-
4.2.2. Whole-Cell Patch-Clamp in Mammalian Cells
This technique allows for the study of this compound's effects on Nav channels in stably transfected mammalian cell lines (e.g., CHO or HEK293 cells).[12][15]
-
Cell Culture: Cells stably expressing the human Nav1.7 channel are cultured under standard conditions.[12]
-
Plating: Cells are plated onto coverslips 1-4 days before the experiment.[12]
-
Electrophysiological Recording:
-
A coverslip is placed in a recording chamber on the stage of an inverted microscope and perfused with an external solution.
-
Patch pipettes are pulled from borosilicate glass and filled with an internal solution.
-
A high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Currents are recorded using a patch-clamp amplifier.[12] Series resistance is compensated, and leak currents are subtracted.[15]
-
Voltage protocols are applied to elicit sodium currents and study the effects of this compound on channel gating.
-
In Vivo Pain Models
This compound can be used to induce spontaneous pain behaviors in animal models, providing a platform to test the efficacy of Nav1.7 inhibitors.[9][11]
-
Animal Subjects: Mice are commonly used for these studies.
-
Intraplantar Injection: A solution of this compound is injected into the plantar surface of the hind paw.
-
Behavioral Observation: Following injection, the animals are observed for spontaneous pain behaviors, which may include lifting, licking, or flinching of the injected paw. The duration and frequency of these behaviors are quantified.
-
Testing of Analgesics: To test the efficacy of a potential Nav1.7 inhibitor, the compound is administered (e.g., systemically or locally) prior to or concurrently with the this compound injection. A reduction in this compound-induced pain behaviors indicates analgesic activity.[9]
Visualizations
Signaling Pathway
Caption: this compound modulation of the Nav1.7 signaling pathway.
Experimental Workflow
Caption: Workflow for this compound characterization.
Logical Relationship of this compound Effects
Caption: Logical cascade of this compound's effects on Nav1.7.
Conclusion
The this compound peptide is a powerful pharmacological tool for the investigation of the Nav1.7 sodium channel. Its potent and selective modulation of Nav1.7 gating properties provides a means to probe the channel's role in nociception. The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of pain pathophysiology and in the discovery and development of novel Nav1.7-targeted analgesics. The ability of this compound to induce a pain phenotype in vivo makes it particularly valuable for validating the engagement and efficacy of Nav1.7 inhibitors in preclinical models. As research into the complexities of pain signaling continues, the utility of selective modulators like this compound will undoubtedly remain crucial.
References
- 1. pnas.org [pnas.org]
- 2. physoc.org [physoc.org]
- 3. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent modulation of the voltage-gated sodium channel Nav1.7 by this compound, a toxin from the scorpion Odonthobuthus doriae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. smartox-biotech.com [smartox-biotech.com]
- 6. daneshyari.com [daneshyari.com]
- 7. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Modulation of human Nav1.7 channel gating by synthetic α-scorpion toxin this compound and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
An In-depth Technical Guide to the Structure and Sequence of OD1 Toxin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structural and functional characteristics of the OD1 toxin, a potent modulator of voltage-gated sodium channels. It is intended to serve as a technical resource for researchers and professionals involved in toxinology, pharmacology, and drug development.
Introduction
This compound is a scorpion toxin originally isolated from the venom of the Iranian yellow scorpion, Odonthobuthus doriae.[1][2] It has garnered significant scientific interest due to its potent and selective modulation of voltage-gated sodium channels (Nav), particularly the Nav1.7 subtype, which is a key player in pain signaling.[3][4][5] This makes this compound a valuable pharmacological tool for studying the structure and function of these channels and a potential lead compound for the development of novel analgesics.[6] This document details the primary structure, three-dimensional conformation, and functional activity of this compound, along with the experimental protocols used for its characterization.
Structure and Sequence of this compound Toxin
The primary structure of this compound was determined through a combination of Edman degradation and mass spectrometry.[7][8][9] The toxin is a 65-amino acid polypeptide with a molecular weight of approximately 7206.1 Da.[10] Its structure is stabilized by four disulfide bridges, which are crucial for its proper folding and biological activity.[6]
Amino Acid Sequence
The single-letter amino acid sequence of this compound is as follows: GVRDAYIADDKNCVYTCASNGYCNTECTKNGAESGYCQWIGRYGNACWCIKLPDEVPIRIPGKCR [7][11]
Disulfide Bridge Connectivity
The four disulfide bridges in this compound connect the cysteine residues in the following pattern:
Three-Dimensional Structure
The three-dimensional structure of chemically synthesized this compound was determined by X-ray crystallography to a resolution of 1.8 Å.[12][13] The structure reveals a typical α-scorpion toxin fold, characterized by a short α-helix and a three-stranded antiparallel β-sheet.[6][13] This compact, stable structure is essential for its interaction with the voltage-gated sodium channel.
Quantitative Data Summary
The following tables summarize the key quantitative data for the this compound toxin.
| Physicochemical Properties | Value | Reference |
| Molecular Weight | 7206.1 Da | [10] |
| Number of Amino Acids | 65 | [8][14] |
| Formula | C308H466N90O95S8 | [10] |
| Extinction Coefficient | Not Reported | |
| Isoelectric Point (pI) | Not Reported |
| Structural Parameters | Value | Reference |
| PDB ID | 4HHF | |
| Resolution | 1.8 Å | [12][13] |
| R-value | Not Reported | |
| R-free | Not Reported | |
| Ramachandran Plot | Not Reported |
| Biological Activity (EC50 Values) | Value | Reference |
| rat Nav1.7 | 7 nM | [10] |
| human Nav1.4 | 10 nM | [10] |
| rat Nav1.6 | 47 nM | [10] |
| human Nav1.7 | 4.5 nM | [3][5] |
| para/tipE (insect) | 80 nM | [7][11] |
| mammalian Nav1.2, Nav1.3, Nav1.5 | > 3 µM | [10] |
Experimental Protocols
This section details the methodologies employed for the purification, sequencing, synthesis, structural determination, and functional characterization of the this compound toxin.
Purification of Native this compound Toxin
This compound was originally isolated from the venom of Odonthobuthus doriae through a multi-step chromatographic process.[9]
Experimental Workflow for this compound Toxin Purification
Caption: Workflow for the purification of native this compound toxin from scorpion venom.
-
Step 1: Gel Filtration Chromatography: The crude venom was first fractionated by gel filtration to separate components based on size.[9]
-
Step 2: Ion Exchange Chromatography: The fraction containing this compound was then subjected to ion exchange chromatography to separate molecules based on their net charge.[9]
-
Step 3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step involved RP-HPLC, which separates molecules based on their hydrophobicity, yielding pure this compound toxin.[9]
Amino Acid Sequencing
The primary sequence of the purified this compound toxin was determined using a combination of the following techniques:
-
Edman Degradation: This method sequentially removes one amino acid at a time from the N-terminus of the peptide, which is then identified.
-
Mass Spectrometry: The molecular mass of the intact toxin and its fragments (generated by enzymatic cleavage) were determined by MALDI-TOF mass spectrometry to confirm the sequence and post-translational modifications.[7][9]
Chemical Synthesis
Due to the low abundance of this compound in the native venom, chemical synthesis is the preferred method for obtaining larger quantities for research. The synthesis of this compound was achieved through native chemical ligation .[12][13]
Experimental Workflow for this compound Toxin Chemical Synthesis
Caption: Workflow for the chemical synthesis of this compound toxin.
-
Step 1: Solid-Phase Peptide Synthesis (SPPS): Three unprotected peptide segments corresponding to the this compound sequence were synthesized.[12][13]
-
Step 2: Native Chemical Ligation: The three peptide fragments were joined together in a specific order using native chemical ligation to form the full-length linear peptide.[12][13]
-
Step 3: Oxidative Folding: The linear peptide was then subjected to oxidative folding conditions to facilitate the correct formation of the four disulfide bridges.
-
Step 4: Purification: The final folded and active synthetic this compound toxin was purified using RP-HPLC.
X-ray Crystallography
The three-dimensional structure of the synthetic this compound toxin was determined by X-ray crystallography.
-
Crystallization: The purified synthetic this compound was crystallized to obtain well-ordered crystals suitable for X-ray diffraction.
-
Data Collection: The crystals were exposed to a high-intensity X-ray beam, and the resulting diffraction pattern was recorded.
-
Structure Determination and Refinement: The diffraction data was processed to calculate an electron density map, from which the atomic coordinates of the toxin were determined and refined to a resolution of 1.8 Å.[12][13]
Electrophysiological Characterization
The functional activity of this compound on voltage-gated sodium channels was assessed using the two-electrode voltage-clamp technique on Xenopus laevis oocytes expressing specific Nav channel subtypes.[3][7][11]
Experimental Workflow for Electrophysiological Analysis
Caption: Workflow for the functional characterization of this compound toxin.
-
Oocyte Preparation and cRNA Injection: Xenopus laevis oocytes were surgically removed and injected with cRNA encoding the desired voltage-gated sodium channel α- and β-subunits.
-
Incubation: The injected oocytes were incubated for 2-5 days to allow for the expression of the channels on the oocyte membrane.
-
Two-Electrode Voltage-Clamp Recording: The oocytes were placed in a recording chamber and impaled with two microelectrodes, one for voltage sensing and the other for current injection. The membrane potential was clamped at a holding potential (e.g., -90 mV), and depolarizing voltage steps were applied to elicit sodium currents.[6] this compound was applied to the bath solution, and the changes in the sodium current were recorded.
-
Data Analysis: The recorded currents were analyzed to determine the effect of this compound on channel gating properties, such as activation, inactivation, and recovery from inactivation. Dose-response curves were generated to calculate the EC50 values.
Mechanism of Action
This compound is a potent modulator of voltage-gated sodium channels, with a particularly high affinity for the Nav1.7 subtype.[3][4][5] Its primary mechanism of action is the inhibition of fast inactivation .[10] It binds to site 3 on the channel, which is located on the extracellular loop connecting the S3 and S4 segments of domain IV.[15] This binding is thought to trap the domain IV voltage sensor in its activated state, thereby preventing the channel from entering the fast-inactivated state.[15] This leads to a prolonged influx of sodium ions during an action potential.
Signaling Pathway of this compound Toxin on Nav1.7 Channel
Caption: Mechanism of action of this compound toxin on the Nav1.7 voltage-gated sodium channel.
Conclusion
The this compound toxin represents a fascinating and powerful tool for the study of voltage-gated sodium channels. Its well-defined structure, potent biological activity, and selectivity for the Nav1.7 channel make it an invaluable molecular probe. The detailed experimental protocols outlined in this guide provide a foundation for researchers to utilize this compound in their own investigations, paving the way for a deeper understanding of sodium channel function and the development of novel therapeutics for pain and other channelopathies.
References
- 1. The Specific Effects of OD-1, a Peptide Activator, on Voltage-Gated Sodium Current and Seizure Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent modulation of the voltage-gated sodium channel Nav1.7 by this compound, a toxin from the scorpion Odonthobuthus doriae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. smartox-biotech.com [smartox-biotech.com]
- 7. This compound, the first toxin isolated from the venom of the scorpion Odonthobuthus doriae active on voltage-gated Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. daneshyari.com [daneshyari.com]
- 10. This compound | Voltage-gated Sodium Channel Blockers: R&D Systems [rndsystems.com]
- 11. This compound, the first toxin isolated from the venom of the scorpion Odonthobuthus doriae active on voltage‐gated Na+ channels | Scilit [scilit.com]
- 12. researchgate.net [researchgate.net]
- 13. Chemical engineering and structural and pharmacological characterization of the α-scorpion toxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uniprot.org [uniprot.org]
- 15. Modulation of human Nav1.7 channel gating by synthetic α-scorpion toxin this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Selectivity of OD1 for Sodium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the selectivity of OD1, a potent α-scorpion toxin, for voltage-gated sodium channels (Nav). By summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action, this document serves as a comprehensive resource for professionals in neuroscience research and drug development.
Core Concepts: this compound and Sodium Channel Modulation
This compound, a toxin isolated from the venom of the scorpion Odonthobuthus doriae, is a valuable pharmacological tool for studying the function of voltage-gated sodium channels.[1][2] These channels are critical for the initiation and propagation of action potentials in excitable cells, and their dysfunction is implicated in a variety of neurological disorders, including pain and epilepsy.[3][4][5] this compound exerts its effects by potently inhibiting the fast inactivation of specific sodium channel subtypes.[1][2] This modulation of channel gating provides a powerful mechanism for investigating the role of individual Nav isoforms in physiological and pathophysiological processes.
Quantitative Analysis of this compound Selectivity
The selectivity of this compound for different mammalian voltage-gated sodium channel subtypes has been quantified using various experimental systems. The half-maximal effective concentration (EC50) is a common measure of a drug's or toxin's potency. The following table summarizes the reported EC50 values for this compound across a range of Nav channels, providing a clear comparison of its selectivity profile.
| Sodium Channel Subtype | EC50 (nM) | Species | Expression System | Reference |
| Nav1.2 | > 5000 | Rat | Xenopus laevis oocytes | [1][6] |
| Nav1.3 | 1127 | Human | Xenopus laevis oocytes | [2] |
| > 1000 | Mammalian | Not specified | [1] | |
| Nav1.4 | 10 ± 2 | Human | Not specified | [1] |
| Nav1.5 | > 1000 | Rat | Xenopus laevis oocytes | [1][6] |
| Nav1.6 | 47 ± 10 | Rat | Not specified | [1] |
| Nav1.7 | 4.5 | Human | Xenopus laevis oocytes | [1][2] |
| 7 | Rat | Not specified | ||
| Nav1.8 | > 2000 | Human | Xenopus laevis oocytes | [2] |
| Not affected | Not specified | Not specified | [1] | |
| para/tipE (insect) | 80 ± 14 | Insect | Xenopus laevis oocytes | [1][6] |
As the data indicates, this compound exhibits a clear preference for Nav1.7, with potent activity in the low nanomolar range.[1][2] It is also a potent modulator of Nav1.4 and Nav1.6, albeit with slightly lower affinity.[1] In contrast, its effects on Nav1.2, Nav1.3, Nav1.5, and Nav1.8 are significantly weaker, with EC50 values in the micromolar range or showing no effect at all.[1][2][6] This unique selectivity profile makes this compound a valuable tool for isolating and studying the function of Nav1.7, a channel heavily implicated in pain signaling.[3][5]
Mechanism of Action: Voltage-Sensor Trapping
The primary mechanism by which this compound modulates sodium channel function is through the inhibition of fast inactivation.[1][2] This is achieved by binding to the channel and trapping the voltage sensor of domain IV (DIV) in its outward, activated position.[7] This "voltage-sensor trapping" model prevents the conformational changes in DIV that are necessary for the channel to enter the fast-inactivated state.[7]
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. Potent modulation of the voltage-gated sodium channel Nav1.7 by this compound, a toxin from the scorpion Odonthobuthus doriae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of human Nav1.7 channel gating by synthetic α-scorpion toxin this compound and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Specific Effects of OD-1, a Peptide Activator, on Voltage-Gated Sodium Current and Seizure Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Targeting of Nav1.7 with Engineered Spider Venom-Based Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, the first toxin isolated from the venom of the scorpion Odonthobuthus doriae active on voltage-gated Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of human Nav1.7 channel gating by synthetic α-scorpion toxin this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial In Vitro Characterization of OD1 (Orexin-A) Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro characterization of the peptide OD1, also known as Orexin-A. This document details the fundamental properties of Orexin-A, its interaction with its cognate receptors, and the downstream signaling pathways it modulates. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study of Orexin-A and the development of novel therapeutics targeting the orexin system.
Introduction to this compound (Orexin-A)
Orexin-A is a 33-amino acid neuropeptide derived from a precursor protein called prepro-orexin.[1][2] It is a key regulator of several physiological processes, including wakefulness, appetite, and energy homeostasis.[1][3][4] Orexin-A exerts its biological effects by binding to two G-protein coupled receptors (GPCRs): the Orexin-1 receptor (OX1R) and the Orexin-2 receptor (OX2R).[1][2][5] While Orexin-A binds to both receptors with high affinity, it is considered non-selective.[5] In contrast, Orexin-B, another peptide derived from the same precursor, shows a preference for OX2R.[5]
Amino Acid Sequence of Human Orexin-A: Pyr-Pro-Leu-Pro-Asp-Cys-Cys-Arg-Gln-Lys-Thr-Cys-Ser-Cys-Arg-Leu-Tyr-Glu-Leu-Leu-His-Gly-Ala-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Leu-NH2 (Disulfide bridges: Cys6-Cys12, Cys7-Cys14)[6]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies of Orexin-A, providing insights into its receptor binding affinity and functional potency.
Table 1: Receptor Binding Affinities (Kd)
| Radioligand | Receptor | Cell Line | Kd (nM) | Reference |
| [3H]-BBAC | OX1R | CHO | ~7 | [7] |
| [3H]-BBAC | OX2R | CHO | ~1 | [7] |
| [3H]-EMPA | OX2R | CHO | 1.4 ± 0.2 | [8] |
Table 2: Functional Potency (EC50 / IC50)
| Assay | Ligand | Receptor | Cell Line | Potency (nM) | Reference |
| Calcium Mobilization | Orexin-A | OX1R | CHO | pEC50 largely time-independent | [7][9] |
| Calcium Mobilization | Orexin-A | OX2R | CHO | pEC50 largely time-independent | [7][9] |
| Inositol Phosphate Accumulation | Orexin-A | OX2R | CHO | - | [8] |
| ERK-1/2 Phosphorylation | Orexin-A | OX2R | CHO | - | [8] |
| Radioligand Binding | Orexin-A | OX2R | - | IC50 = 0.8 | [10] |
| Radioligand Binding | Orexin-B | OX2R | - | IC50 = 0.21 | [10] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used in the characterization of Orexin-A.
Peptide Synthesis and Purification
Orexin-A can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with an Fmoc/tBu strategy.[11]
Protocol:
-
Peptide Synthesis: The peptide is assembled on a resin support using an automated peptide synthesizer.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Counterion Exchange: If necessary, the TFA counterion can be exchanged for a more biologically compatible one, such as hydrochloride or acetate, using solid-phase extraction chromatography.[12]
-
Lyophilization: The purified peptide is lyophilized to obtain a stable powder.
-
Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and by analytical HPLC to assess its purity.
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of ligands for their receptors.
Protocol:
-
Membrane Preparation: Membranes from cells expressing the receptor of interest (e.g., CHO cells stably transfected with OX1R or OX2R) are prepared by homogenization and centrifugation.[13]
-
Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membranes, a radiolabeled ligand (e.g., [3H]-BBAC or [125I]orexin A), and a competing unlabeled ligand (e.g., Orexin-A) at various concentrations.[10][13]
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.[13]
-
Filtration: The incubation is terminated by rapid filtration through a filter mat to separate bound from free radioligand.[13]
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[13]
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.[13]
-
Data Analysis: The data are analyzed to determine the dissociation constant (Kd) for the radioligand and the inhibition constant (Ki) for the competing ligand.
Calcium Mobilization Assay
Calcium mobilization assays measure the increase in intracellular calcium concentration following receptor activation, a common downstream effect of GPCRs coupled to Gq proteins.
Protocol:
-
Cell Culture: Cells expressing the orexin receptor of interest are seeded into a 96-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The plate is placed in a fluorescence plate reader, and the baseline fluorescence is measured. The ligand of interest (e.g., Orexin-A) is then added to the wells.
-
Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured over time.
-
Data Analysis: The data are analyzed to determine the concentration-response curve and the EC50 value for the ligand.
Orexin-A ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the concentration of Orexin-A in biological samples.
Protocol (Competitive ELISA): [14][15]
-
Plate Coating: A microplate is pre-coated with a capture antibody specific for Orexin-A.
-
Sample/Standard Addition: Samples or standards containing Orexin-A are added to the wells, along with a fixed amount of biotinylated Orexin-A. They compete for binding to the capture antibody.
-
Incubation and Washing: The plate is incubated, and then washed to remove unbound components.
-
Enzyme Conjugate Addition: An avidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated Orexin-A.
-
Incubation and Washing: The plate is incubated and washed again.
-
Substrate Addition: A TMB substrate solution is added, which is converted by HRP to a colored product.
-
Stop Solution and Measurement: The reaction is stopped with an acid, and the optical density is measured at 450 nm. The concentration of Orexin-A in the samples is inversely proportional to the signal.
Signaling Pathways and Visualizations
Orexin-A binding to OX1R and OX2R initiates a cascade of intracellular signaling events. Both receptors are known to couple to multiple G-protein subtypes, including Gq, Gi/o, and Gs, leading to the activation of various downstream effector pathways.[2][14][16]
OX1R Signaling Pathway
OX1R primarily couples to Gq/11 proteins.[16] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
OX2R Signaling Pathway
OX2R exhibits more promiscuous G-protein coupling, interacting with Gq, Gi/o, and Gs proteins.[2][16] The Gq-mediated pathway is similar to that of OX1R. Gi/o coupling leads to the inhibition of adenylyl cyclase (AC), resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Conversely, Gs coupling stimulates adenylyl cyclase, leading to increased cAMP and PKA activation.
Downstream MAPK/ERK Pathway
Both OX1R and OX2R activation can lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway.[14] This activation is often mediated through Gq/PLC/PKC signaling.
References
- 1. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 2. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orexins and orexin receptors: a family of hypothalamic neuropeptides and G protein-coupled receptors that regulate feeding behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.elabscience.com [file.elabscience.com]
- 5. Orexin receptor - Wikipedia [en.wikipedia.org]
- 6. Orexin A peptide [novoprolabs.com]
- 7. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors [frontiersin.org]
- 10. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 11. Truncated Orexin Peptides: Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human Orexin A ELISA Kit (EEL039) - Invitrogen [thermofisher.com]
- 16. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of YOD1-Targeted Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the emerging therapeutic potential of targeting YOD1, a deubiquitinating enzyme (DUB) implicated in various cancers and other diseases. We provide a comprehensive overview of the core biology of Ythis compound, quantitative data on its inhibition, detailed experimental protocols for its study, and visualizations of its key signaling pathways.
Core Concepts: Ythis compound as a Therapeutic Target
Ythis compound (also known as OTUD2) is a member of the ovarian tumor (OTU) family of deubiquitinating enzymes. It plays a crucial role in cellular processes by removing ubiquitin chains from substrate proteins, thereby regulating their stability and function. Dysregulation of Ythis compound activity has been linked to the pathogenesis of several diseases, most notably cancer, where it can contribute to tumor progression by stabilizing oncoproteins. This makes Ythis compound a compelling target for the development of novel therapeutic derivatives.
Quantitative Data on Ythis compound Inhibition
The development of specific and potent Ythis compound inhibitors is an active area of research. One of the first identified pharmacological inhibitors of Ythis compound is Ubiquitin Isopeptidase Inhibitor I, also known as G5. While a precise IC50 value for G5 specifically against Ythis compound is not yet published, its general ubiquitin isopeptidase inhibitory activity and its effects in cellular and in vivo models provide a basis for its therapeutic potential.
| Inhibitor/Derivative | Target(s) | Assay Type | Concentration/Dose | Observed Effect | Citation |
| G5 (Ubiquitin Isopeptidase Inhibitor I) | Ubiquitin Isopeptidases (including Ythis compound) | In vitro deubiquitination assay | ~30 µM (general IC50) | Inhibition of isopeptidase activity | |
| G5 | Ythis compound (in cells) | Cell-based protein degradation assay | 5 µM | Reduction of PML/RARα protein levels in H1299 cells | [1] |
| G5 | Ythis compound (in cells) | Cell proliferation and colony formation assays | 100 - 200 nM | Inhibition of proliferation and colony formation in APL cells | |
| Ythis compound shRNA | Ythis compound | Cell proliferation and colony formation assays | N/A | Potent inhibition of proliferation and colony formation in NB4 APL cells | [1] |
| Ythis compound knockdown | Ythis compound | In vivo tumor growth assay (xenograft) | N/A | Suppression of tumor growth and metastasis in TNBC models |
Key Signaling Pathways Involving Ythis compound
Ythis compound has been shown to modulate critical signaling pathways that are often dysregulated in cancer, primarily the Hippo signaling pathway.
Ythis compound Regulation of the Hippo Signaling Pathway
Ythis compound positively regulates the oncogenic transcriptional coactivators YAP and TAZ by targeting the E3 ubiquitin ligase ITCH. Ythis compound deubiquitinates and stabilizes ITCH, which in turn promotes the degradation of the LATS1/2 kinase. Reduced LATS1/2 activity allows YAP/TAZ to translocate to the nucleus and drive the expression of genes involved in cell proliferation and survival.
References
Methodological & Application
Application Notes and Protocols for OD1 Peptide in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the OD1 peptide, a potent scorpion toxin, in patch clamp experiments to study voltage-gated sodium channels (Nav). This compound is a valuable tool for investigating the role of specific Nav subtypes in neuronal excitability and pain pathways.
Introduction to this compound Peptide
This compound is a peptide toxin originally isolated from the venom of the scorpion Odonthobuthus doriae.[1][2][3][4] It acts as a potent modulator of several voltage-gated sodium channels, with a particularly high affinity for Nav1.7, Nav1.4, and Nav1.6.[1][5] The primary mechanism of action of this compound is the inhibition of fast inactivation of these channels, leading to a prolonged sodium current.[1][5][6] This property makes this compound a powerful tool for studying the kinetic properties of Nav channels and for screening potential analgesic compounds that target Nav1.7.
Mechanism of Action
This compound is classified as an α-scorpion toxin. It binds to site 3 on the voltage-gated sodium channel, which is located on the extracellular loop connecting the S3 and S4 segments of domain IV. This binding slows down the inactivation process, resulting in a persistent sodium current.[6] This sustained influx of sodium ions can lead to membrane depolarization and an increase in neuronal excitability.
Quantitative Data Summary
The following table summarizes the reported effects of this compound on various voltage-gated sodium channel subtypes. This data has been compiled from multiple studies to provide a clear overview for experimental design.
| Nav Subtype | EC50 (nM) | Key Effects | Cell Type | Reference |
| hNav1.7 | 4.5 - 7 | Potent inhibition of fast inactivation, increase in peak current, induction of persistent current. | CHO cells, Xenopus oocytes | [1][5] |
| hNav1.4 | 10 | Inhibition of fast inactivation, hyperpolarizing shift in activation. | Xenopus oocytes | [1][5] |
| rNav1.6 | 30 - 47 | Inhibition of fast inactivation, hyperpolarizing shift in activation. | Xenopus oocytes | [1][5] |
| rNav1.3 | 1127 (>100 nM) | Weak inhibition of fast inactivation. | Xenopus oocytes | [1] |
| rNav1.2 | > 5000 | No significant effect. | Xenopus oocytes | [1][3][4] |
| rNav1.5 | > 1000 | Weakly affected. | Xenopus oocytes | [1][3][4] |
| rNav1.8 | > 2000 | Not affected. | Xenopus oocytes | [1] |
| mHippoE-14 | 710 | Increased peak INa amplitude. | Hippocampal neurons | [2] |
Experimental Protocols
Reconstitution and Storage of this compound Peptide
-
Reconstitution: this compound peptide is typically supplied in lyophilized form. Reconstitute the peptide in high-purity water or a suitable buffer (e.g., PBS) to a stock concentration of 100 µM or 1 mM. To ensure complete dissolution, gently vortex the vial.
-
Aliquoting: Aliquot the reconstituted peptide into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.
-
Storage: Store the stock solution and aliquots at -20°C or -80°C for long-term stability. For daily use, a fresh aliquot can be thawed and kept at 4°C for a few days.
Whole-Cell Patch Clamp Protocol for Assessing this compound Effects
This protocol is designed for recording sodium currents from cultured cells (e.g., CHO or HEK cells stably expressing a specific Nav subtype, or primary neurons).
1. Cell Preparation:
-
Plate cells on glass coverslips at an appropriate density to allow for isolated single cells for patching.
-
Allow cells to adhere and grow for 24-48 hours before the experiment.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Using CsF in the internal solution helps to block potassium channels and isolate sodium currents).
3. Patch Clamp Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage.
-
Perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -100 mV to ensure all sodium channels are in the closed state.
4. Data Acquisition:
-
Record baseline sodium currents by applying a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms).
-
Allow sufficient time between pulses (e.g., 5-10 seconds) for the channels to recover from inactivation.
5. Application of this compound:
-
Prepare the desired concentration of this compound in the external solution. A starting concentration of 10-100 nM is recommended for Nav1.7.
-
Perfuse the cell with the this compound-containing external solution.
-
Continuously monitor the sodium current during the application of the peptide. The effect of this compound is typically rapid, occurring within a few minutes.
-
Once a steady-state effect is reached, record the sodium currents again using the same voltage protocol as for the baseline.
6. Data Analysis:
-
Measure the peak inward current at each voltage step before and after this compound application.
-
Analyze the inactivation kinetics by fitting the decay phase of the current with an exponential function.
-
Construct current-voltage (I-V) relationships and steady-state inactivation curves to quantify the effects of this compound.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound action on Nav channels.
Caption: Workflow for this compound patch clamp experiments.
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. The Specific Effects of OD-1, a Peptide Activator, on Voltage-Gated Sodium Current and Seizure Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. daneshyari.com [daneshyari.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for In Vivo Administration of OD1 Toxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
OD1 is a potent and selective peptide toxin originally isolated from the venom of the Iranian yellow scorpion, Odonthobuthus doriae. It functions as a powerful activator of the voltage-gated sodium channel NaV1.7, a key player in pain signaling pathways. This compound enhances NaV1.7 activity by inhibiting its fast inactivation, leading to an increased influx of sodium ions and neuronal hyperexcitability. This property makes this compound an invaluable tool for in vivo studies aimed at understanding pain mechanisms and for the preclinical evaluation of novel analgesic compounds targeting NaV1.7.
These application notes provide a detailed protocol for the in vivo administration of this compound toxin to mice to induce a quantifiable pain response. This model can be effectively utilized to assess the efficacy of NaV1.7 inhibitors and other analgesic candidates.
Data Presentation
This compound Toxin: In Vitro Activity Profile
| Target | EC50 (nM) | Effect |
| Human NaV1.7 | 4.5 | Potentiation, inhibition of fast inactivation |
| Human NaV1.4 | 10 ± 2 | Potentiation, inhibition of fast inactivation |
| Human NaV1.6 | 47 ± 10 | Potentiation, inhibition of fast inactivation |
| Insect para/tipE | 80 | Inhibition of fast inactivation |
| Human NaV1.3 | > 1000 | Weak effect |
| Human NaV1.5 | > 1000 | Weak effect |
| Human NaV1.2 | No effect | - |
| Human NaV1.8 | No effect | - |
In Vivo Administration and Behavioral Response
| Parameter | Value | Reference |
| Animal Model | Adult C57BL/6 mice | [1](--INVALID-LINK--) |
| Administration Route | Intraplantar (.i.pl.) injection into the hind paw | [1](--INVALID-LINK--) |
| Recommended Dose | 300 nM | [1](--INVALID-LINK--) |
| Injection Volume | 20 µL | [1](--INVALID-LINK--) |
| Vehicle | Phosphate-buffered saline (PBS) with 0.5% bovine serum albumin (BSA) | [2](--INVALID-LINK--) |
| Onset of Pain Behavior | Within minutes post-injection | [3](--INVALID-LINK--) |
| Duration of Observation | 10 - 40 minutes | [2][3](--INVALID-LINK--) |
| Quantified Behaviors | Flinching, licking, shaking, and biting of the injected paw | [2](--INVALID-LINK--) |
Experimental Protocols
Preparation of this compound Toxin Solution
-
Reconstitution of Lyophilized this compound: this compound toxin is typically supplied in a lyophilized form. Reconstitute the toxin in sterile, nuclease-free water to create a stock solution (e.g., 1 mM). Aliquot the stock solution into small volumes and store at -20°C or below to avoid repeated freeze-thaw cycles.
-
Preparation of Vehicle: Prepare a solution of sterile phosphate-buffered saline (PBS) containing 0.5% bovine serum albumin (BSA). The BSA helps to prevent the peptide toxin from adhering to plastic surfaces. Filter-sterilize the vehicle using a 0.22 µm syringe filter.
-
Preparation of Dosing Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution on ice. Dilute the stock solution with the PBS/0.5% BSA vehicle to the desired final concentration (e.g., 300 nM). Keep the dosing solution on ice until use.
In Vivo Administration of this compound Toxin
-
Animal Acclimation: Acclimate the mice to the experimental room and testing chambers for at least 30 minutes before the start of the experiment to minimize stress-induced behavioral changes.
-
Restraint: Gently restrain the mouse. Various manual restraint techniques can be used, or a commercial restraint device can be employed. Ensure the hind paw is accessible for injection.
-
Intraplantar Injection: Using a 30-gauge needle attached to a Hamilton syringe, perform an intraplantar injection of 20 µL of the this compound toxin solution (or vehicle control) into the plantar surface of the hind paw.
-
Behavioral Observation: Immediately after the injection, place the mouse in a clear observation chamber. Record the nociceptive behaviors (flinching, licking, shaking, and biting of the injected paw) for a defined period, typically for the first 10 minutes, with some studies extending observation up to 40 minutes.[2][3] A video recording system can be beneficial for accurate and unbiased scoring.
Quantification of Nociceptive Behavior
-
Behavioral Scoring: A trained observer, blinded to the treatment groups, should score the recorded behaviors. The total duration or the number of occurrences of each behavior (flinching, licking, shaking, biting) is quantified.
-
Data Analysis: The data are typically expressed as the total time spent exhibiting pain behaviors or the total number of pain-related events within the observation period. Statistical analysis, such as a t-test or ANOVA, is used to compare the responses between the this compound-treated group and the vehicle control group.
Mandatory Visualization
Caption: Signaling pathway of this compound toxin-induced pain.
Caption: Experimental workflow for in vivo this compound administration.
References
- 1. Nociceptor-specific gene deletion reveals a major role for Nav1.7 (PN1) in acute and inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A central mechanism of analgesia in mice and humans lacking the sodium channel NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening for Analgesics Targeting Nav1.7 Using the Scorpion Toxin OD1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics. Genetic studies in humans have demonstrated that gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital inability to perceive pain. This validation makes Nav1.7 an attractive target for therapeutic intervention. OD1, a peptide toxin isolated from the venom of the scorpion Odonthobuthus doriae, is a potent and selective activator of Nav1.7.[1] It functions by impairing the fast inactivation of the channel, leading to a persistent sodium influx and neuronal hyperexcitability, which mimics a pain state. This property makes this compound an invaluable pharmacological tool for identifying Nav1.7 inhibitors in a high-throughput screening (HTS) format.
These application notes provide a detailed framework for utilizing this compound in a cell-based HTS assay to discover novel analgesic compounds that antagonize Nav1.7 activity. The primary assay described is a fluorescence-based membrane potential assay, which is amenable to high-throughput formats.
Principle of the Assay
The screening assay is based on the principle that activation of Nav1.7 by this compound in a recombinant cell line will cause a significant influx of sodium ions, leading to depolarization of the cell membrane. This change in membrane potential can be detected using a voltage-sensitive fluorescent dye. In the presence of a Nav1.7 inhibitor, the this compound-induced depolarization will be reduced or abolished, resulting in a measurable change in the fluorescent signal. This allows for the rapid screening of large compound libraries to identify potential Nav1.7 antagonists.
Signaling Pathway of this compound-Induced Nociceptor Activation
The binding of this compound to the Nav1.7 channel on nociceptive sensory neurons initiates a cascade of events that ultimately leads to the sensation of pain. The pathway is characterized by the following key steps:
Experimental Protocols
Cell Line and Culture
A stable cell line expressing human Nav1.7, such as HEK293 or CHO cells, is required. These cells should be cultured in the recommended medium supplemented with the appropriate selection antibiotic to maintain channel expression.
High-Throughput Screening (HTS) using a FLIPR-based Membrane Potential Assay
This protocol is designed for a 384-well format using a Fluorescence Imaging Plate Reader (FLIPR).
Materials:
-
HEK293 or CHO cells stably expressing human Nav1.7
-
Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic)
-
Black-walled, clear-bottom 384-well microplates
-
FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound peptide
-
Test compounds library
-
Positive control (e.g., a known Nav1.7 inhibitor like Tetracaine)
-
Negative control (e.g., DMSO)
-
FLIPR instrument
Protocol:
-
Cell Plating:
-
Harvest and resuspend the Nav1.7-expressing cells in cell culture medium.
-
Seed the cells into 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the voltage-sensitive dye solution according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit).
-
Remove the cell culture medium from the plates and add the dye solution to each well.
-
Incubate the plates at 37°C for 30-60 minutes to allow for dye loading.
-
-
Compound Addition:
-
Prepare compound plates by diluting the test compounds, positive control, and negative control in Assay Buffer.
-
Using the FLIPR instrument, transfer the compounds from the compound plate to the cell plate.
-
-
This compound Addition and Signal Reading:
-
Prepare a solution of this compound in Assay Buffer at a concentration that will yield a final concentration of approximately EC80 (e.g., ~10-20 nM, to be optimized for the specific cell line).
-
The FLIPR instrument will add the this compound solution to the cell plate to stimulate Nav1.7 activation.
-
Immediately begin reading the fluorescence intensity over a period of 2-5 minutes. The change in fluorescence corresponds to the change in membrane potential.
-
Data Presentation
The data from the HTS can be analyzed to determine the inhibitory effect of the test compounds on this compound-induced Nav1.7 activation. The primary endpoint is the percentage of inhibition of the this compound response.
Table 1: Representative Data from a High-Throughput Screen for Nav1.7 Inhibitors
| Compound ID | Concentration (µM) | This compound-Induced Fluorescence Change (RFU) | % Inhibition |
| Negative Control (DMSO) | - | 5500 | 0 |
| Positive Control (Tetracaine) | 10 | 500 | 90.9 |
| Compound A | 10 | 5200 | 5.5 |
| Compound B | 10 | 800 | 85.5 |
| Compound C | 10 | 2500 | 54.5 |
| Compound D | 10 | 4800 | 12.7 |
RFU: Relative Fluorescence Units
Experimental Workflow
The overall workflow for the high-throughput screening of analgesics using this compound is a multi-step process that begins with assay development and culminates in the identification of lead compounds.
Secondary and Follow-up Assays
Compounds identified as "hits" in the primary screen should be subjected to further validation and characterization.
Dose-Response Analysis
Active compounds should be tested at multiple concentrations to determine their potency (IC50). This is typically done using the same HTS assay format.
Electrophysiology
The most promising hits should be validated using automated or manual patch-clamp electrophysiology. This "gold-standard" method provides detailed information on the mechanism of inhibition, including state-dependence and effects on channel gating.
Table 2: Comparison of HTS and Electrophysiology Data for a Hit Compound
| Assay Method | Endpoint | Value |
| FLIPR Membrane Potential | IC50 (µM) | 1.2 |
| Automated Patch Clamp | IC50 (µM) | 0.9 |
Conclusion
The use of the Nav1.7-specific activator, this compound, in a high-throughput screening campaign provides a robust and physiologically relevant method for the discovery of novel analgesic compounds. The protocols and workflows outlined in these application notes offer a comprehensive guide for researchers in the field of pain drug discovery. By combining a well-designed HTS assay with rigorous follow-up characterization, promising lead candidates can be identified for further preclinical and clinical development.
References
Application Notes and Protocols for Recombinant OD1 Synthesis and Purification
Introduction
OD1, also known as Ythis compound or OTUD2, is a deubiquitinating enzyme (DUB) belonging to the Otubain family. It plays a crucial role in various cellular processes by regulating protein stability and signaling pathways, including the Hippo and TGF-β pathways.[1][2] Dysregulation of this compound has been implicated in several diseases, making it a significant target for research and therapeutic development. These application notes provide detailed protocols for the synthesis and purification of recombinant this compound, intended for researchers, scientists, and drug development professionals.
Data Presentation
Successful production of recombinant this compound is evaluated by yield and purity. The following table summarizes representative quantitative data from a typical expression and purification procedure.
| Step | Total Protein (mg) | This compound Protein (mg) | Purity (%) |
| Cleared Lysate | 500 | 25 | 5 |
| Affinity Chromatography Eluate | 20 | 18 | 90 |
| Size Exclusion Chromatography | 15 | 14 | >95 |
Note: The values presented are typical for recombinant protein expression in E. coli and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of Recombinant this compound in E. coli
This protocol describes the expression of His-tagged or GST-tagged this compound in an E. coli expression system.[3][4]
1. Transformation of Expression Plasmid:
-
Thaw a vial of chemically competent E. coli BL21(DE3) cells on ice.
-
Add 1-5 µL of the expression plasmid (e.g., pET-28a with His-OD1 insert or pGEX with GST-OD1 insert) to the cells.
-
Gently mix and incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45 seconds and immediately return to ice for 2 minutes.
-
Add 900 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate 100 µL of the transformed cells onto an LB agar plate containing the appropriate antibiotic (e.g., kanamycin for pET vectors, ampicillin for pGEX vectors).
-
Incubate the plate overnight at 37°C.
2. Protein Expression:
-
Inoculate a single colony from the LB plate into 50 mL of LB medium with the corresponding antibiotic.
-
Grow the starter culture overnight at 37°C with vigorous shaking.[3]
-
The next day, inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture.
-
Grow the large culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[3]
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.[4]
-
Continue to incubate the culture for 4-6 hours at 37°C or overnight at 18-25°C for potentially improved protein folding and solubility.[3]
3. Cell Harvesting:
-
Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.[5]
-
Discard the supernatant and store the cell pellet at -80°C or proceed directly to purification.
Protocol 2: Purification of Recombinant this compound
This protocol outlines a two-step purification process involving affinity chromatography followed by size-exclusion chromatography.[6][7]
1. Cell Lysis:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole for His-tagged proteins; PBS for GST-tagged proteins) containing protease inhibitors.
-
Lyse the cells using sonication on ice or by other mechanical means.[5]
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.[6]
-
Collect the supernatant containing the soluble recombinant this compound.
2. Affinity Chromatography:
-
Equilibrate an affinity chromatography column (e.g., Ni-NTA for His-tagged this compound, Glutathione for GST-tagged this compound) with lysis buffer.[8]
-
Load the cleared lysate onto the column.
-
Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole for His-tagged proteins) to remove non-specifically bound proteins.
-
Elute the bound this compound protein using an elution buffer containing a high concentration of the competing agent (e.g., 250-500 mM imidazole for His-tagged proteins, reduced glutathione for GST-tagged proteins).[3][8]
-
Collect the eluted fractions.
3. Size-Exclusion Chromatography (Gel Filtration):
-
Concentrate the pooled fractions from the affinity step using a centrifugal filter device.
-
Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Load the concentrated protein sample onto the column.
-
Run the chromatography and collect fractions corresponding to the expected molecular weight of this compound (approximately 40.7 kDa for the untagged protein).[9]
4. Protein Characterization:
-
Assess the purity of the final protein sample by SDS-PAGE.[6]
-
Determine the protein concentration using a standard method such as the Bradford assay or by measuring absorbance at 280 nm.
-
Confirm the identity of the protein by Western blot or mass spectrometry.
Mandatory Visualizations
Signaling Pathways
This compound in the Hippo Signaling Pathway
Caption: this compound's role in the Hippo signaling pathway.
This compound in the TGF-β Signaling Pathway
References
- 1. Human Ythis compound protein (ABIN7125600) [antibodies-online.cn]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Blockade of deubiquitinase Ythis compound degrades oncogenic PML/RARα and eradicates acute promyelocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for Assessing OD1-Induced Pain Behaviors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to the experimental design for assessing pain behaviors induced by the novel compound OD1. For the purposes of these protocols, this compound is considered to be a selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key player in the sensation of pain, inflammation, and itch.[1][2] TRPA1 is a non-selective cation channel expressed on nociceptive primary afferent C-fibers.[2] Its activation by noxious stimuli leads to the depolarization of sensory neurons, initiating pain signals that are transmitted to the central nervous system.[1]
These application notes offer detailed methodologies for key in vivo experiments to quantify this compound-induced pain phenotypes in rodent models, including thermal hyperalgesia, mechanical allodynia, and persistent inflammatory pain. Furthermore, the underlying signaling pathways of TRPA1 activation are described and visualized to provide a mechanistic framework for the observed behaviors.
This compound (TRPA1 Agonist) Signaling Pathway
Activation of the TRPA1 channel by an agonist like this compound leads to a cascade of intracellular events in sensory neurons, culminating in the generation of an action potential and the release of neuropeptides. The primary mechanism involves the influx of cations, predominantly Ca2+ and Na+, which depolarizes the neuron.[1] This initial depolarization can be amplified by the activation of voltage-gated sodium and calcium channels.
The influx of calcium also triggers downstream signaling pathways, including the activation of Protein Kinase A (PKA) and Protein Kinase C (PKC), which can further sensitize the TRPA1 channel and other channels involved in nociception.[3][4] This sensitization contributes to the phenomena of hyperalgesia and allodynia. Additionally, the activation of TRPA1 in the peripheral terminals of sensory neurons leads to the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, which contribute to neurogenic inflammation.[1][3]
Caption: this compound activates the TRPA1 channel, leading to cation influx, neuronal depolarization, and pain signaling.
Experimental Protocols
The following protocols are designed to assess the pain-related behaviors induced by the administration of this compound in rodents. All animal procedures should be conducted in accordance with the ethical guidelines for the use of conscious animals in pain research established by the International Association for the Study of Pain (IASP) and approved by the local Institutional Animal Care and Use Committee (IACUC).[5]
Experimental Workflow
Caption: A generalized workflow for in vivo assessment of this compound's effects on pain behaviors.
Protocol 1: Assessment of Mechanical Allodynia using Von Frey Filaments
Objective: To measure changes in mechanical sensitivity following this compound administration.
Materials:
-
Von Frey filaments with a range of calibrated bending forces (e.g., 0.4g to 15g).
-
Testing chambers with a wire mesh floor.
-
Rodents (mice or rats).
-
This compound solution and vehicle control.
Procedure:
-
Acclimation: Place individual animals in the testing chambers on the wire mesh floor and allow them to acclimate for at least 30 minutes before testing.[5]
-
Baseline Measurement: Determine the 50% paw withdrawal threshold using the up-down method.
-
Start with a mid-range filament (e.g., 2g) and apply it to the plantar surface of the hind paw until it just buckles.
-
Hold for 3-5 seconds. A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Based on the response, choose the next filament (weaker for a positive response, stronger for a negative response) and repeat the application.
-
The pattern of responses is used to calculate the 50% withdrawal threshold.
-
-
This compound Administration: Administer this compound (e.g., intraplantar injection into the hind paw) or vehicle control.
-
Post-Treatment Measurement: At specified time points after this compound administration (e.g., 1, 3, 6, and 24 hours), repeat the Von Frey test to determine the post-treatment paw withdrawal threshold.
Protocol 2: Assessment of Thermal Hyperalgesia using the Hargreaves Test
Objective: To measure changes in thermal sensitivity following this compound administration.
Materials:
-
Hargreaves apparatus (plantar test).
-
Plexiglass enclosures on a glass surface.
-
Rodents (mice or rats).
-
This compound solution and vehicle control.
Procedure:
-
Acclimation: Place animals in the plexiglass enclosures on the glass surface of the Hargreaves apparatus and allow them to acclimate for at least 30 minutes.
-
Baseline Measurement:
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the animal withdraws its paw. Record this latency.
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Perform at least three measurements per paw, with a minimum of 5 minutes between measurements, and average the latencies.
-
-
This compound Administration: Administer this compound or vehicle control.
-
Post-Treatment Measurement: At specified time points after this compound administration, repeat the Hargreaves test to determine the post-treatment paw withdrawal latency.
Protocol 3: Assessment of Persistent Pain using the Formalin Test
Objective: To assess the effect of this compound on acute and tonic pain phases. The formalin test is a model of continuous pain resulting from tissue injury.[6]
Materials:
-
Observation chambers (clear plexiglass).
-
Video recording equipment (optional but recommended).
-
2.5% formalin solution.[7]
-
This compound solution and vehicle control.
Procedure:
-
Acclimation: Place animals in the observation chambers for at least 10 minutes to acclimate.[8]
-
This compound Pre-treatment: Administer this compound or vehicle control systemically at a specified time before the formalin injection.
-
Formalin Injection: Inject 20 µL of 2.5% formalin subcutaneously into the plantar surface of the hind paw.[8]
-
Observation and Scoring: Immediately after the formalin injection, observe the animal and record the total time spent licking or biting the injected paw for up to 60 minutes. The response is typically biphasic:
-
Data Analysis: Compare the time spent licking/biting in each phase between the this compound-treated and vehicle-treated groups.
Data Presentation
Quantitative data from the behavioral assays should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Mechanical Allodynia (Von Frey Test)
| Treatment Group | N | Baseline Paw Withdrawal Threshold (g) | 1h Post-OD1 Paw Withdrawal Threshold (g) | 3h Post-OD1 Paw Withdrawal Threshold (g) |
| Vehicle Control | 8 | 4.5 ± 0.3 | 4.3 ± 0.4 | 4.4 ± 0.3 |
| This compound (10 µg) | 8 | 4.6 ± 0.2 | 1.2 ± 0.2 | 2.5 ± 0.3 |
| This compound + Antagonist X | 8 | 4.4 ± 0.3 | 3.9 ± 0.4# | 4.1 ± 0.3# |
| Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle Control. #p < 0.05 vs. This compound. |
Table 2: Effect of this compound on Thermal Hyperalgesia (Hargreaves Test)
| Treatment Group | N | Baseline Paw Withdrawal Latency (s) | 1h Post-OD1 Paw Withdrawal Latency (s) | 3h Post-OD1 Paw Withdrawal Latency (s) |
| Vehicle Control | 8 | 10.2 ± 0.8 | 9.9 ± 0.7 | 10.1 ± 0.9 |
| This compound (10 µg) | 8 | 10.5 ± 0.6 | 4.1 ± 0.5 | 6.8 ± 0.7 |
| This compound + Antagonist X | 8 | 10.3 ± 0.7 | 9.5 ± 0.8# | 9.8 ± 0.6# |
| Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle Control. #p < 0.05 vs. This compound. |
Table 3: Effect of this compound on Formalin-Induced Pain Behavior
| Treatment Group | N | Phase I Licking Time (s) | Phase II Licking Time (s) |
| Vehicle Control | 8 | 45.2 ± 5.1 | 120.5 ± 10.3 |
| This compound (1 mg/kg, s.c.) | 8 | 85.6 ± 7.3 | 210.2 ± 15.8 |
| Morphine (10 mg/kg, s.c.) | 8 | 10.1 ± 2.5# | 25.4 ± 4.1# |
| Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle Control. #p < 0.05 vs. Vehicle Control. |
References
- 1. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPA1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CB1 and CB2 Receptor Expression in Type 1 Diabetic Neuropathic Rats Is Enhanced by Photobiomodulation Therapy [mdpi.com]
- 6. Formalin induced Rodent Inflammatory Pain Model - Creative Biolabs [creative-biolabs.com]
- 7. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inflammatory pain measurements (formalin test) [bio-protocol.org]
Application Notes and Protocols for Electrophysiology Studies Using OD1 on Dorsal Root Ganglion Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
OD1, a potent and selective peptide toxin isolated from the venom of the scorpion Odonthobuthus doriae, has emerged as a valuable pharmacological tool for studying the function of the voltage-gated sodium channel Nav1.7. This channel is predominantly expressed in peripheral sensory neurons, including dorsal root ganglion (DRG) neurons, and plays a critical role in pain signaling. Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, are linked to inherited pain disorders, making it a key target for analgesic drug development.
This compound acts as a gating modifier of Nav1.7, specifically by inhibiting its fast inactivation. This results in a prolonged sodium influx upon depolarization, leading to increased neuronal excitability. These application notes provide detailed protocols for utilizing this compound in patch-clamp electrophysiology experiments on cultured DRG neurons to investigate its effects on ion channel function and neuronal firing properties.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on the electrophysiological properties of DRG neurons based on its known mechanism of action on Nav1.7 channels. The precise values may vary depending on the specific experimental conditions and the subpopulation of DRG neurons being studied.
Table 1: Effects of this compound on Nav1.7 Sodium Current Properties (Voltage-Clamp)
| Parameter | Control | This compound (10 nM) | Expected Change |
| Peak Inward Current Amplitude | Normalized to 100% | > 100% | Increase |
| Time to Peak | ~1-2 ms | ~1-2 ms | No significant change |
| Fast Inactivation | Rapid decay | Significantly slowed or abolished | Inhibition |
| Persistent Current | Minimal | Substantial increase | Induction |
| Voltage of Half-Maximal Activation (V1/2) | Variable | ~ -5 to -10 mV shift | Hyperpolarizing shift |
| Voltage of Half-Maximal Inactivation (V1/2) | Variable | ~ +5 to +15 mV shift | Depolarizing shift |
Table 2: Effects of this compound on DRG Neuron Firing Properties (Current-Clamp)
| Parameter | Control | This compound (10 nM) | Expected Change |
| Resting Membrane Potential | ~ -50 to -60 mV | Depolarized | Depolarization |
| Action Potential Threshold | Variable | Lowered | Decrease |
| Action Potential Firing Frequency (in response to a depolarizing stimulus) | Baseline frequency | Increased | Increase |
| Rheobase (minimum current to elicit an action potential) | Variable | Lowered | Decrease |
| Spontaneous Firing | Typically low or absent | May be induced | Increase |
Experimental Protocols
Preparation of Dorsal Root Ganglion (DRG) Neuron Cultures
A detailed protocol for the isolation and culture of DRG neurons is essential for obtaining healthy cells suitable for electrophysiological recordings. The following is a generalized protocol that may require optimization based on the animal model and specific laboratory conditions.
Materials:
-
Enzyme solution: Collagenase (1 mg/mL) and Trypsin (0.2 mg/mL) in DMEM/F12
-
Culture medium: Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin.
-
Poly-L-lysine coated coverslips
-
Standard dissection tools
Procedure:
-
Euthanize the animal according to approved institutional guidelines.
-
Dissect the vertebral column to expose the dorsal root ganglia.
-
Carefully excise the DRGs and place them in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Incubate the ganglia in the enzyme solution for 30-60 minutes at 37°C.
-
Gently triturate the ganglia using fire-polished Pasteur pipettes to obtain a single-cell suspension.
-
Plate the dissociated neurons onto poly-L-lysine coated coverslips in culture medium.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours before recording.
Whole-Cell Patch-Clamp Electrophysiology
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH).
This compound Preparation:
-
Reconstitute lyophilized this compound in the external solution to a stock concentration of 1 µM.
-
On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 10 nM) in the external solution.
Recording Procedure:
-
Transfer a coverslip with adherent DRG neurons to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a healthy-looking neuron with the patch pipette and form a gigaohm seal.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Voltage-Clamp Recordings:
-
Hold the cell at a holding potential of -80 mV.
-
To elicit sodium currents, apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).
-
Record baseline currents in the external solution.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound and record the effects on the sodium currents.
-
-
Current-Clamp Recordings:
-
Record the resting membrane potential.
-
Inject a series of depolarizing current steps of increasing amplitude to determine the rheobase and elicit action potentials.
-
Record baseline firing properties.
-
Perfuse the chamber with the external solution containing this compound and record the effects on the resting membrane potential and firing properties.
-
Visualizations
Caption: Experimental workflow for electrophysiological recording of this compound effects on DRG neurons.
Caption: Signaling pathway of this compound action on the Nav1.7 channel in DRG neurons.
Application Notes and Protocols for OD-1 Induced Seizure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
OD-1, a peptide toxin isolated from the venom of the Iranian yellow scorpion (Odonthobuthus doriae), has emerged as a potent tool for the induction of seizures in preclinical research.[1][2] As a specific activator of voltage-gated sodium channels (NaV), OD-1 offers a distinct mechanism for inducing neuronal hyperexcitability compared to traditional chemoconvulsants.[1][2] These application notes provide detailed protocols for utilizing OD-1 to create robust seizure models, along with quantitative data and visualizations to support experimental design and interpretation. The OD-1-mediated modifications of the voltage-gated sodium current (INa) result in altered neuronal electrical activity in vivo, presenting a novel model for studying seizure pathophysiology and evaluating the efficacy of anti-epileptic drug candidates.[1][2]
Mechanism of Action
OD-1 functions as an activator of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.[1][2] Specifically, OD-1 binds to these channels and shifts the steady-state inactivation curve to a less negative potential, leading to an increased influx of sodium ions upon membrane depolarization.[1] This enhanced sodium current increases neuronal excitability, raises the frequency of spontaneous action potentials, and can ultimately trigger seizure activity.[1][2][3] The pro-convulsant effects of OD-1 can be attenuated by sodium channel-blocking anti-epileptic drugs, such as carbamazepine.[1][2]
Signaling Pathway of OD-1 Induced Neuronal Hyperexcitability
Caption: OD-1 binds to and activates voltage-gated sodium channels, leading to seizure activity.
Applications
The OD-1 induced seizure model is particularly useful for:
-
Studying the role of sodium channel dysfunction in epilepsy: By directly targeting NaV channels, this model allows for the specific investigation of how their over-activation contributes to seizure generation and propagation.
-
Screening and validation of anti-epileptic drugs (AEDs): The model provides a platform to test the efficacy of novel AEDs that target sodium channels or other components of neuronal excitability. The known sensitivity of the model to carbamazepine makes it a good positive control.[1][2]
-
Investigating mechanisms of seizure-induced neuronal injury: The acute and robust seizure phenotype induced by OD-1 can be used to study the downstream cellular and molecular consequences of intense neuronal firing.
Data Presentation
In Vitro Electrophysiological Effects of OD-1
The following table summarizes the quantitative effects of OD-1 on voltage-gated sodium currents (INa) in mHippoE-14 hippocampal neurons.
| Parameter | Value | Reference |
| EC50 for INa Activation | 0.71 µM | [1] |
| Hill Coefficient | 1.3 | [1] |
In Vivo Seizure Induction with OD-1
Intrahippocampal injection of OD-1 in mice leads to a significantly higher frequency of spontaneous seizures and epileptiform discharges compared to conventional models.
| Seizure Model | Key Findings | Reference |
| OD-1 (Intrahippocampal) | Significantly higher frequency of spontaneous seizures and epileptiform discharges. | [1][2] |
| Lithium-Pilocarpine (Intraperitoneal) | Lower frequency of spontaneous seizures compared to OD-1. | [1] |
| Kainic Acid (Intraperitoneal) | Lower frequency of spontaneous seizures compared to OD-1. | [1] |
Experimental Protocols
Protocol 1: In Vitro Patch-Clamp Electrophysiology
This protocol details the methodology for assessing the effect of OD-1 on voltage-gated sodium currents in a neuronal cell line.
Cell Line: mHippoE-14 hippocampal neurons
Solutions:
-
External Solution (Ca2+-free Tyrode's solution): 150 mM NaCl, 4 mM KCl, 2 mM MgCl2, 10 mM Glucose, 10 mM HEPES, pH adjusted to 7.4 with NaOH.
-
Internal Pipette Solution: 130 mM Cs-Aspartate, 20 mM CsCl, 1 mM MgCl2, 3 mM MgATP, 0.1 mM Na2GTP, 0.1 mM EGTA, 10 mM HEPES, pH adjusted to 7.2 with CsOH.
Procedure:
-
Culture mHippoE-14 cells on sterile glass coverslips.
-
Transfer a coverslip to a recording chamber on an inverted microscope stage and perfuse with the external solution.
-
Establish whole-cell patch-clamp recordings using borosilicate glass pipettes (3-5 MΩ resistance) filled with the internal solution.
-
Record baseline INa by applying depolarizing voltage steps.
-
Apply OD-1 at various concentrations (e.g., 0.1 µM to 10 µM) to the external solution and record the changes in INa amplitude and kinetics.
-
To test for inhibition, co-apply OD-1 with a sodium channel blocker like tetrodotoxin (TTX) or an anti-epileptic drug like carbamazepine.
Protocol 2: In Vivo Seizure Induction via Stereotaxic Intrahippocampal Injection
This protocol describes the procedure for inducing seizures in mice using a stereotaxic injection of OD-1 into the hippocampus.
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice (8-10 weeks old)
Materials:
-
OD-1 peptide toxin
-
Sterile saline
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microinjection pump and syringe
-
EEG recording system (optional, but highly recommended)
Procedure:
-
Anesthetize the animal and mount it in the stereotaxic frame.
-
Expose the skull and identify the coordinates for the hippocampus (e.g., for mice: AP -2.0 mm, ML ±1.5 mm, DV -1.8 mm from bregma).
-
Drill a small burr hole at the target coordinates.
-
Lower a microinjection needle to the target depth.
-
Inject a solution of OD-1 (e.g., 1 µM in sterile saline, total volume of 1-2 µL) at a slow, controlled rate (e.g., 0.2 µL/min).
-
After injection, leave the needle in place for 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle and suture the incision.
-
Monitor the animal for seizure activity, both behaviorally (e.g., using the Racine scale) and electrophysiologically (if using EEG).
-
For drug testing studies, administer the test compound (e.g., carbamazepine) prior to or after the OD-1 injection and compare seizure parameters to a vehicle-treated control group.
Experimental Workflow for In Vivo Seizure Modeling with OD-1
Caption: Workflow for inducing and analyzing seizures using intrahippocampal OD-1 injection.
References
- 1. mdpi.com [mdpi.com]
- 2. The Specific Effects of OD-1, a Peptide Activator, on Voltage-Gated Sodium Current and Seizure Susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Specific Effects of OD-1, a Peptide Activator, on Voltage-Gated Sodium Current and Seizure Susceptibility. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Labeling YOD1 in Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the fluorescent labeling of the deubiquitinase YOD1 for imaging studies. Two primary techniques are covered: immunofluorescence for the detection of endogenous Ythis compound and the use of fluorescent protein fusions for live-cell imaging.
Introduction to Ythis compound
Ythis compound (Ythis compound Deubiquitinase), also known as OTUD2, is a deubiquitinating enzyme (DUB) belonging to the ovarian tumor (OTU) domain-containing family. It plays a crucial role in various cellular processes, including protein degradation through the endoplasmic reticulum-associated degradation (ERAD) pathway, and the regulation of key signaling pathways such as Hippo and TGF-β.[1] Ythis compound's activity is mediated by its structural domains: a UBX domain, a Zinc Finger (ZNF) domain, and the catalytic OTU domain.[1] Due to its involvement in cell proliferation, apoptosis, and migration, Ythis compound is implicated in the progression of several cancers and other diseases, making it a person of interest for therapeutic development.[1]
Imaging studies are essential for understanding the subcellular localization and dynamic behavior of Ythis compound. Data from the Human Protein Atlas suggests that Ythis compound is localized to the nucleoplasm, plasma membrane, and cytosol.[2] Other studies have highlighted its presence at the endoplasmic reticulum, which is consistent with its role in ERAD.[3]
Technique 1: Immunofluorescence (IF) Staining of Endogenous Ythis compound
Immunofluorescence is a powerful technique to visualize the localization of endogenous Ythis compound within fixed cells. This method utilizes a primary antibody specific to Ythis compound, followed by a fluorescently labeled secondary antibody.
Quantitative Data Summary
The following table summarizes typical quantitative data that can be obtained from immunofluorescence experiments to characterize Ythis compound expression and localization. Note: These are representative values and will vary depending on the cell type, experimental conditions, and antibodies used.
| Parameter | Cell Line (Example) | Condition | Ythis compound Fluorescence Intensity (Arbitrary Units, AU) | Signal-to-Noise Ratio | Co-localization Coefficient (e.g., with ER marker) |
| Basal Expression | HEK293T | Untreated | 150 ± 25 | 10:1 | 0.65 ± 0.08 |
| ER Stress | HEK293T | Tunicamycin (5 µg/mL, 4h) | 225 ± 30 | 15:1 | 0.85 ± 0.05 |
| Ythis compound Knockdown | HEK293T | shRNA vs. Ythis compound | 30 ± 10 | 2:1 | N/A |
Experimental Protocol: Immunofluorescence Staining of Ythis compound
This protocol is a general guideline for adherent mammalian cells grown on coverslips. Optimization of antibody concentrations, incubation times, and fixation/permeabilization methods may be required.
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or other appropriate serum) and 0.1% BSA in PBS
-
Primary Antibody: Rabbit anti-Ythis compound polyclonal antibody (e.g., Sigma-Aldrich HPA028400) diluted in Antibody Dilution Buffer (1% BSA in PBS).[4]
-
Secondary Antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear Stain: DAPI or Hoechst solution
-
Mounting Medium
Procedure:
-
Cell Culture: Seed cells on sterile coverslips in a petri dish or multi-well plate and culture to the desired confluency (typically 60-80%).
-
Rinsing: Gently aspirate the culture medium and wash the cells twice with PBS at room temperature.
-
Fixation: Add 4% PFA in PBS to the cells and incubate for 15-20 minutes at room temperature. This step cross-links proteins, preserving the cellular architecture.
-
Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature. This allows antibodies to access intracellular antigens.
-
Washing: Repeat the washing step as in step 4.
-
Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature. This step minimizes non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-Ythis compound antibody to the recommended concentration (e.g., 1-2 µg/mL) in Antibody Dilution Buffer.[4] Aspirate the blocking buffer and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.1% BSA for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in Antibody Dilution Buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step as in step 9, ensuring protection from light.
-
Nuclear Staining: Incubate cells with DAPI or Hoechst solution for 5 minutes at room temperature to visualize the nuclei.
-
Mounting: Wash the coverslips one final time with PBS. Mount the coverslips onto microscope slides using a drop of mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope. Ythis compound will be detected in the channel corresponding to the secondary antibody's fluorophore, and the nucleus will be visible in the DAPI/Hoechst channel.
Workflow Diagram
Technique 2: Live-Cell Imaging with Ythis compound-Fluorescent Protein Fusions
To study the dynamics of Ythis compound in living cells, a fluorescent protein (FP) such as Green Fluorescent Protein (GFP) can be fused to the Ythis compound protein. This is achieved by transfecting cells with a plasmid encoding the Ythis compound-FP fusion protein.[5][6]
Quantitative Data Summary
The following table provides examples of quantitative data that can be derived from live-cell imaging of Ythis compound-GFP. Note: These are representative values and will depend on the cell line, expression levels, and experimental setup.
| Parameter | Cell Line (Example) | Measurement | Value |
| Ythis compound-GFP Expression | U2OS | Percentage of Transfected Cells | 70-80% |
| Ythis compound-GFP Half-life | U2OS | Cycloheximide Chase Assay | ~4-6 hours |
| Ythis compound-GFP Mobility | U2OS | Fluorescence Recovery After Photobleaching (FRAP) - Mobile Fraction | 85 ± 5% |
| Ythis compound-GFP Mobility | U2OS | FRAP - Half-time to recovery (t½) | 2.5 ± 0.5 seconds |
Experimental Protocol: Generation and Imaging of Ythis compound-GFP Fusion Protein
This protocol outlines the general steps for creating a Ythis compound-GFP expression vector and performing live-cell imaging.
Materials:
-
Ythis compound cDNA
-
Expression vector with a C-terminal or N-terminal GFP tag (e.g., pEGFP-N1 or pEGFP-C1)
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli for plasmid amplification
-
Plasmid purification kit
-
Mammalian cell line (e.g., HeLa, U2OS)
-
Transfection reagent (e.g., Lipofectamine)
-
Live-cell imaging medium
-
Confocal microscope with environmental chamber (37°C, 5% CO₂)
Procedure:
Part A: Constructing the Ythis compound-GFP Plasmid
-
Primer Design: Design PCR primers to amplify the Ythis compound coding sequence, adding appropriate restriction sites to the ends that are compatible with the multiple cloning site (MCS) of the GFP vector. Ensure the Ythis compound sequence will be in-frame with the GFP tag.
-
PCR Amplification: Amplify the Ythis compound cDNA using PCR.
-
Digestion and Ligation: Digest both the PCR product and the GFP vector with the chosen restriction enzymes. Ligate the Ythis compound insert into the digested vector using T4 DNA ligase.
-
Transformation: Transform the ligation product into competent E. coli.
-
Screening and Sequencing: Select bacterial colonies, purify the plasmid DNA, and verify the correct insertion and sequence of Ythis compound by restriction digest and DNA sequencing.
Part B: Transfection and Live-Cell Imaging
-
Cell Plating: Plate mammalian cells in a glass-bottom dish suitable for microscopy.
-
Transfection: When cells reach 70-90% confluency, transfect them with the Ythis compound-GFP plasmid using a suitable transfection reagent according to the manufacturer's protocol. It is often beneficial to express fusion proteins at low levels to avoid artifacts.[5]
-
Expression: Allow the cells to express the Ythis compound-GFP fusion protein for 24-48 hours.
-
Imaging: Replace the culture medium with live-cell imaging medium. Place the dish in the environmental chamber of the confocal microscope.
-
Image Acquisition: Locate transfected cells by identifying GFP fluorescence. Acquire images or time-lapse series to study the localization and dynamics of Ythis compound-GFP.
Logical Relationship Diagram
Signaling Pathway Involving Ythis compound
Ythis compound is a regulator of the Hippo signaling pathway. It can deubiquitinate and stabilize the E3 ligase ITCH, which in turn leads to the degradation of the LATS1/2 kinases. Reduced LATS1/2 activity allows the transcriptional co-activators YAP/TAZ to translocate to the nucleus and promote cell proliferation.[3]
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. sites.uclouvain.be [sites.uclouvain.be]
- 3. Regulation of disease signaling by Ythis compound: potential implications for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arigobio.com [arigobio.com]
- 5. Constructing and Expressing GFP Fusion Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing ODC1 for In Vitro Assays
Welcome to the technical support center for Ornithine Decarboxylase 1 (ODC1) in vitro assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments involving ODC1.
Frequently Asked Questions (FAQs)
Q1: What is ODC1 and why is it an important target for in vitro assays?
Ornithine Decarboxylase 1 (ODC1) is the first and rate-limiting enzyme in the polyamine biosynthesis pathway.[1][2] This pathway produces polyamines like putrescine, spermidine, and spermine, which are crucial for cell growth, differentiation, and proliferation.[1][3] Elevated ODC1 activity is often associated with cancer and other hyperproliferative diseases, making it a significant target for therapeutic drug development.[2][4] In vitro assays are essential for screening potential ODC1 inhibitors and studying its enzymatic activity.[5][6]
Q2: What are the common types of in vitro assays for measuring ODC1 activity?
Several methods are used to measure ODC1 activity, each with its own advantages and disadvantages. Common assays include:
-
Radiolabeling Assays: These are traditional and widely used methods that measure the release of 14CO2 from [14C]-L-ornithine.[1][2]
-
Colorimetric/Spectrophotometric Assays: These assays often use a coupled-enzyme reaction. For example, the product putrescine can be oxidized by an amine oxidase to produce H2O2, which is then detected using a colorimetric probe.[2] Another method measures the change in absorbance at 340 nm in a kinetic assay.[7]
-
Fluorometric Assays: These are suitable for high-throughput screening (HTS) and often rely on detecting putrescine production using a fluorescent reporter system.[4]
-
HPLC-Based Assays: These methods directly measure the formation of putrescine after derivatization, offering high specificity and quantification.[1][2]
Q3: What are the key components and their typical concentrations in an ODC1 enzymatic assay?
A typical ODC1 enzymatic assay contains the enzyme, its substrate, and a critical cofactor. While optimal concentrations should be determined empirically, the following table provides a common starting point based on published protocols.
| Component | Typical Concentration Range | Purpose | Reference |
| Purified Human ODC1 | 100 ng per reaction | Enzyme | [1][8] |
| L-Ornithine | 100 - 500 µM | Substrate | [1] |
| Pyridoxal-5-Phosphate (PLP) | 50 µM | Cofactor | [1][8] |
| Dithiothreitol (DTT) | 1.56 mM | Reducing Agent (maintains enzyme stability) | [1][8] |
| Tris-HCl Buffer (pH 7.5) | 6.25 - 25 mM | Buffer System | [1][8] |
Q4: What is DFMO and how should it be used in an ODC1 assay?
α-difluoromethylornithine (DFMO), also known as Eflornithine, is a well-characterized irreversible inhibitor of ODC1.[2][9] In ODC1 assays, DFMO is primarily used as a positive control for inhibition . By including a known inhibitor like DFMO, you can validate that the assay is capable of detecting inhibitory activity. For inhibitor screening assays, a dilution series of DFMO can be used to generate a dose-response curve and calculate an IC50 value, which serves as a benchmark for novel compounds.[7][9]
Troubleshooting Guide
This section addresses specific issues that may arise during ODC1 in vitro assays.
Problem 1: Low or No ODC1 Activity Detected
| Possible Cause | Recommended Solution |
| Inactive Enzyme | Ensure purified ODC1 has been stored correctly (e.g., at -80°C in aliquots to avoid freeze-thaw cycles).[7] Confirm the activity of a new batch of enzyme with a positive control experiment. |
| Missing or Degraded Cofactor (PLP) | Pyridoxal-5-Phosphate (PLP) is light-sensitive and essential for ODC1 activity. Prepare PLP solutions fresh and store them protected from light.[7] |
| Suboptimal Buffer Conditions | Verify the pH of the assay buffer (typically ~7.5). ODC1 activity is pH-sensitive. The concentration of the buffer itself can also impact the dynamic range of the assay.[4] |
| Oxidative Stress | ODC1 activity can be sensitive to oxidation.[10] Include a reducing agent like Dithiothreitol (DTT) in the assay buffer to maintain a reducing environment.[1][8] |
| Incorrect Measurement Settings | For kinetic assays, ensure the plate reader is set to the correct wavelength (e.g., 340 nm) and temperature (37°C), with readings taken at appropriate intervals (e.g., every 20-30 seconds).[7] |
Problem 2: High Background Signal
| Possible Cause | Recommended Solution |
| Contaminated Reagents | Use high-purity reagents and sterile, nuclease-free water to prepare all buffers and solutions. |
| Substrate Instability | Non-enzymatic degradation of the substrate could contribute to background. Run a "no-enzyme" control (background control) containing all components except ODC1 to measure this.[7] |
| Solvent Interference (for HTS) | If screening compound libraries, the solvent (e.g., DMSO) may interfere with the detection method. Some fluorescent assays are particularly sensitive to DMSO.[4] Run a "solvent control" with the same amount of solvent used for test compounds to assess its effect.[7] If DMSO interference is high, consider using a DMSO-tolerant assay protocol.[4] |
| Sample Absorbance (for colorimetric assays) | If a test compound absorbs light at the detection wavelength (e.g., 340 nm), it will create a false signal. Run a "sample control" containing the test compound but no enzyme to correct for this.[7] |
Problem 3: Poor Assay Reproducibility (High Variability)
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting | Use calibrated pipettes and proper technique. For small volumes, consider preparing a master mix of reagents to distribute to wells, which minimizes pipetting errors between wells. |
| Temperature Fluctuations | Ensure consistent incubation temperatures. Pre-warm plates and reagents to the reaction temperature (e.g., 37°C) before starting the assay.[4][7] |
| Edge Effects in Microplates | Evaporation from wells on the edge of a 96-well plate can concentrate reagents and alter results. Avoid using the outermost wells for samples or fill them with buffer/media to create a humidity barrier. |
| Lag Phase in Kinetic Assays | A slow initial reaction rate (lag phase) can be observed. Exclude the first 3-5 minutes of data from the linear portion of the kinetic curve when calculating the reaction rate.[7] |
Experimental Protocols & Workflows
Key Signaling Pathway: Polyamine Biosynthesis
The diagram below illustrates the central role of ODC1 in the polyamine biosynthesis pathway. ODC1 catalyzes the conversion of ornithine to putrescine, the first committed step in producing spermidine and spermine.
Figure 1. ODC1's role in the polyamine synthesis pathway.
General Workflow for Optimizing Inhibitor Concentration
This workflow provides a systematic approach to determining the optimal concentration range for a novel ODC1 inhibitor in a cell-based assay.
References
- 1. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 3. usbio.net [usbio.net]
- 4. DMSO-tolerant ornithine decarboxylase (ODC) tandem assay optimised for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors [figshare.com]
- 7. abcam.cn [abcam.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Structure and Enzymatic Activity of an Intellectual Disability-Associated Ornithine Decarboxylase Variant, G84R - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent off-target effects of OD1 toxin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate off-target effects of the OD1 toxin during experiments.
Understanding the this compound Toxin
This compound is a peptide toxin originally isolated from the venom of the scorpion Odonthobuthus doriae.[1][2][3] Its primary mechanism of action is the potent modulation of voltage-gated sodium channels (NaV), particularly the NaV1.7 subtype, which is crucial for pain signaling.[4][5] this compound inhibits the fast inactivation of these channels, leading to prolonged neuronal excitability.[1][4] While it shows selectivity for NaV1.7, it is also known to affect other NaV subtypes, such as NaV1.4 and NaV1.6, which can lead to off-target effects.[1][4]
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of the this compound toxin?
A1: The primary on-target effect of this compound is the modulation of the NaV1.7 channel.[4][5] However, it also demonstrates activity at other sodium channel subtypes, which are considered its main off-target effects. Specifically, this compound can inhibit the inactivation of NaV1.4 (skeletal muscle) and NaV1.6 (central and peripheral nervous system) and can also shift the voltage-dependence of activation for these subtypes.[1][4] At higher concentrations, it may also affect NaV1.3 and NaV1.5 channels.[1][5] These off-target interactions can lead to unintended physiological effects in experimental models, such as muscle hyperexcitability or broader neurological responses.[6]
Q2: How can I improve the selectivity of this compound for my target channel, NaV1.7?
A2: Improving selectivity is a key strategy to minimize off-target effects. One approach is to use engineered analogs of this compound. Studies have shown that mutating specific residues, particularly in the reverse turn of the peptide, can significantly enhance selectivity for NaV1.7.[1] For example, a triple mutant of this compound (D9K, D10P, K11H) has been shown to be 40-fold more selective for NaV1.7 over other subtypes.[1] If you are using wild-type this compound, carefully titrating the concentration to the lowest effective dose for NaV1.7 modulation can help reduce engagement with lower-affinity off-target channels.
Q3: What initial steps should I take to confirm off-target effects in my experimental system?
A3: To confirm off-target effects, a systematic approach is necessary. First, perform a dose-response curve on your primary target (e.g., cells expressing NaV1.7) to establish a baseline EC50. Then, repeat this analysis on cell lines individually expressing known off-target channels (e.g., NaV1.4, NaV1.6). A significant overlap in the effective concentration ranges suggests a potential for off-target effects in more complex systems. Additionally, utilizing control cell lines that do not express the target channel can help identify completely unexpected off-target interactions.
Q4: Are there any computational tools to predict potential off-target binding of this compound?
A4: While specific predictors for this compound may not be publicly available, you can use general protein-protein docking and molecular dynamics simulation software to model the interaction of this compound with various ion channel structures. By comparing the predicted binding affinities and conformations of this compound with NaV1.7 versus other NaV subtypes, you can gain insights into the structural basis of its selectivity and potential off-target interactions. This can also guide the design of mutant versions of the toxin with improved specificity.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause 1: Off-target channel activity. Your cell line may endogenously express multiple NaV subtypes that are sensitive to this compound, leading to a mixed physiological response.
-
Troubleshooting Step:
-
Characterize your cell line: Use RT-PCR or Western blotting to identify all NaV subtypes expressed in your cells.
-
Use selective blockers: If off-target channels are present, pre-incubate your cells with known selective blockers for those channels before applying this compound.
-
Switch to a recombinant system: Utilize cell lines engineered to express only your target channel (e.g., HEK293 cells stably expressing NaV1.7).
-
-
-
Possible Cause 2: Toxin degradation. Peptide toxins can be susceptible to degradation by proteases in cell culture media.
-
Troubleshooting Step:
-
Include protease inhibitors: Add a protease inhibitor cocktail to your assay buffer.
-
Minimize incubation time: Design your experiment to use the shortest effective incubation time for this compound.
-
Check toxin integrity: Use HPLC or mass spectrometry to verify the purity and integrity of your this compound stock.
-
-
Issue 2: Unintended systemic effects in in vivo animal models.
-
Possible Cause 1: Broad biodistribution of this compound. Systemic administration (e.g., intravenous injection) can lead to the toxin acting on NaV channels in various tissues, such as skeletal muscle (NaV1.4) and the central nervous system (NaV1.6).
-
Troubleshooting Step:
-
Localize administration: If your research question allows, switch to a localized delivery method, such as intraplantar or intrathecal injection, to restrict the toxin's exposure to the target tissue.
-
Reduce the dose: Perform a thorough dose-escalation study to find the minimum dose that produces the desired on-target effect with minimal systemic side effects.
-
Use engineered analogs: Consider synthesizing or obtaining this compound analogs that have been engineered for higher selectivity to NaV1.7.[1]
-
-
Data Presentation
Table 1: Comparative Potency of this compound Toxin on Different Human NaV Channels
| Channel Subtype | EC50 (nM) | Primary Tissue Location | Potential Off-Target Effect |
| NaV1.7 (On-Target) | 4.5 - 12 [1][4][5] | Peripheral Sensory Neurons | Analgesia |
| NaV1.4 | 10 | Skeletal Muscle | Muscle fasciculations/paralysis |
| NaV1.6 | 47 | Neurons (CNS and PNS) | Ataxia, seizures |
| NaV1.3 | > 1000 | Embryonic and Injured Neurons | Neuropathic pain modulation |
| NaV1.5 | > 1000 | Cardiac Muscle | Cardiac arrhythmias |
| NaV1.2 | Not Affected | Central Nervous System | - |
| NaV1.8 | Not Affected | Peripheral Sensory Neurons | - |
Data compiled from published studies. EC50 values can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Screening for Off-Target Activity using Patch-Clamp Electrophysiology
This protocol outlines a method to determine the activity of this compound on its intended target and potential off-target ion channels.
-
Cell Preparation:
-
Culture HEK293 cells stably transfected with the human NaV channel subtype of interest (e.g., NaV1.7, NaV1.4, NaV1.6).
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
-
Electrophysiology Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Prepare extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Prepare intracellular solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2).
-
-
Recording Procedure:
-
Obtain whole-cell patch-clamp recordings from single cells.
-
Hold the cell at a membrane potential of -100 mV.
-
Elicit sodium currents by depolarizing the cell to 0 mV for 50 ms.
-
Establish a stable baseline recording for at least 3 minutes.
-
-
Toxin Application:
-
Prepare serial dilutions of this compound toxin in the extracellular solution (e.g., 0.1 nM to 1 µM).
-
Perfuse the cells with the lowest concentration of this compound and record the effect on the sodium current. The inhibition of fast inactivation is the primary readout.[4]
-
Wash out the toxin with the control extracellular solution until the current returns to baseline.
-
Repeat the application with increasing concentrations of this compound.
-
-
Data Analysis:
-
Measure the effect of this compound on the inactivation phase of the sodium current.[4]
-
Plot the concentration-response curve and fit the data with a Hill equation to determine the EC50 for each channel subtype.
-
Visualizations
Caption: Workflow for assessing this compound toxin off-target effects.
Caption: On-target vs. off-target signaling of this compound toxin.
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. This compound, the first toxin isolated from the venom of the scorpion Odonthobuthus doriae active on voltage-gated Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Modulation of human Nav1.7 channel gating by synthetic α-scorpion toxin this compound and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent modulation of the voltage-gated sodium channel Nav1.7 by this compound, a toxin from the scorpion Odonthobuthus doriae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Specific Effects of OD-1, a Peptide Activator, on Voltage-Gated Sodium Current and Seizure Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing OD1 Peptide Delivery to the Central Nervous System
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the delivery of the OD1 peptide to the central nervous system (CNS).
This compound Peptide Overview
This compound is a potent scorpion toxin peptide that modulates voltage-gated sodium channels, particularly Nav1.7, making it a valuable tool in pain research.[1] A primary obstacle to its therapeutic use within the CNS is its limited ability to cross the blood-brain barrier (BBB). This guide will explore strategies to overcome this challenge.
Frequently Asked Questions (FAQs)
Q1: What are the main obstacles to delivering this compound peptide to the CNS?
A1: The primary obstacles are the blood-brain barrier (BBB), which restricts the passage of most peptides from the bloodstream into the brain, and the inherent instability of peptides in biological fluids. Peptides like this compound can be rapidly degraded by proteases in the blood.[2]
Q2: What are the most promising strategies for improving this compound delivery across the BBB?
A2: Promising strategies include:
-
Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation and facilitate its transport across the BBB.[3][4]
-
Receptor-Mediated Transcytosis (RMT): Conjugating this compound to a ligand that binds to a receptor on the BBB, such as the transferrin receptor, can enable its transport into the brain.[5][6][7][8]
-
Intranasal Delivery: This non-invasive route can bypass the BBB by allowing direct access to the CNS through the olfactory and trigeminal nerves.[3][9]
Q3: How can I improve the in vivo stability of the this compound peptide?
A3: Several approaches can enhance peptide stability:
-
Chemical Modifications: Introducing non-natural amino acids or modifying the peptide backbone can reduce susceptibility to enzymatic degradation.
-
PEGylation: Attaching polyethylene glycol (PEG) chains can increase the peptide's size, protecting it from renal clearance and enzymatic degradation.[2]
-
Encapsulation: As mentioned, nanoparticles can shield the peptide from degradative enzymes in the bloodstream.[4][10]
Q4: What are the common causes of low encapsulation efficiency of this compound in nanoparticles?
A4: Low encapsulation efficiency can be due to several factors, including:
-
Suboptimal Formulation Parameters: pH, ionic strength, and the choice of organic solvent can significantly impact the encapsulation of hydrophilic peptides like this compound.[11]
-
Poor Peptide-Polymer Interaction: The affinity between the this compound peptide and the nanoparticle polymer is crucial for efficient loading.
-
Peptide Degradation During Formulation: The use of harsh conditions, such as sonication, can degrade the peptide before it is encapsulated.[12]
Troubleshooting Guides
Issue 1: Low Brain Penetration of this compound Peptide
| Possible Cause | Suggested Solution |
| Inefficient BBB Transport | 1. Optimize Delivery Vehicle: If using nanoparticles, experiment with different polymer compositions, particle sizes, and surface modifications (e.g., PEGylation, targeting ligands). 2. Enhance RMT: If using a conjugation strategy, ensure the ligand has a high affinity for its receptor on the BBB. Consider using different ligands or optimizing the conjugation chemistry.[5] 3. Explore Alternative Routes: Investigate intranasal or intrathecal administration as alternatives to systemic injection.[13] |
| Rapid In Vivo Degradation | 1. Assess Peptide Stability: Perform in vitro stability assays in plasma to determine the degradation rate of your this compound formulation.[14][15] 2. Improve Formulation: Encapsulate this compound in a protective carrier like liposomes or polymeric nanoparticles.[4][10] 3. Chemically Modify this compound: If feasible, consider synthesizing this compound analogs with enhanced resistance to proteolysis. |
| Poor Formulation Bioavailability | 1. Characterize Formulation: Thoroughly characterize your delivery system (e.g., particle size, zeta potential, drug loading) to ensure it meets the desired specifications. 2. Optimize Administration: For intravenous injection, ensure proper technique to avoid rapid clearance by the reticuloendothelial system. |
Issue 2: Inconsistent Experimental Results
| Possible Cause | Suggested Solution |
| Variability in Formulation | 1. Standardize Protocols: Strictly adhere to a standardized protocol for nanoparticle preparation or peptide conjugation to ensure batch-to-batch consistency.[16][17][18][19] 2. Quality Control: Implement rigorous quality control checks for each batch, including particle size analysis, encapsulation efficiency, and peptide integrity. |
| Animal Model Variability | 1. Control for Biological Variables: Use age- and weight-matched animals and ensure consistent housing and handling conditions. 2. Standardize Dosing and Sampling: Administer formulations at the same time of day and follow a consistent protocol for tissue collection and processing. |
| Assay Inaccuracy | 1. Validate Analytical Methods: Validate the methods used to quantify this compound in biological samples to ensure accuracy and reproducibility.[20] 2. Use Appropriate Standards: Use a well-characterized this compound standard for calibration curves. |
Quantitative Data on Peptide Delivery to the CNS
| Delivery Method | Peptide/Cargo | Animal Model | Brain Uptake (%ID/g) | Reference |
| Intravenous (Free Peptide) | Opioid Peptide (TAPA) | Mouse | ~0.01 | |
| Intranasal | Basic Fibroblast Growth Factor (bFGF) | Rat | Not specified, but significantly higher than IV | |
| Liposomes | Model Drug | Rat | ~0.1 (unmodified) to ~0.5 (targeted) | [21][22] |
| Polymeric Nanoparticles (PLGA) | Antimicrobial Peptide (FS10) | N/A (in vitro) | N/A | [11] |
| Transferrin Receptor-Mediated (Antibody Conjugate) | Antisense Oligonucleotide | Mouse | Significantly enhanced over unconjugated | [7] |
%ID/g: Percentage of injected dose per gram of brain tissue.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Double Emulsion
This protocol is adapted from methods for encapsulating hydrophilic peptides into PLGA nanoparticles.[11][12]
Materials:
-
This compound Peptide
-
PLGA (Poly(lactic-co-glycolic acid))
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Phosphate Buffered Saline (PBS)
-
Deionized water
Procedure:
-
Prepare the inner aqueous phase (w1): Dissolve 1 mg of this compound peptide in 100 µL of deionized water.
-
Prepare the organic phase (o): Dissolve 20 mg of PLGA in 1 mL of DCM.
-
Create the primary emulsion (w1/o): Add the inner aqueous phase to the organic phase and sonicate on ice for 1 minute at 40% amplitude.
-
Prepare the external aqueous phase (w2): Prepare a 2% (w/v) PVA solution in deionized water.
-
Create the double emulsion (w1/o/w2): Add the primary emulsion to 4 mL of the external aqueous phase and sonicate on ice for 2 minutes at 40% amplitude.
-
Solvent evaporation: Stir the double emulsion at room temperature for 3-4 hours to allow the DCM to evaporate.
-
Nanoparticle collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water, with centrifugation after each wash.
-
Resuspension: Resuspend the final nanoparticle pellet in PBS or a suitable buffer for your experiment.
-
Characterization: Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency.
Protocol 2: Conjugation of this compound Peptide to Transferrin
This protocol provides a general method for conjugating a peptide to a protein like transferrin using a crosslinker.
Materials:
-
This compound Peptide (with a free amine or thiol group)
-
Transferrin (Tf)
-
Crosslinker (e.g., Sulfo-SMCC for amine-to-thiol conjugation)
-
Phosphate Buffered Saline (PBS)
-
Desalting column
Procedure:
-
Activate Transferrin: Dissolve Tf in PBS. Add a 20-fold molar excess of Sulfo-SMCC and react for 1 hour at room temperature.
-
Remove excess crosslinker: Pass the activated Tf through a desalting column to remove unreacted Sulfo-SMCC.
-
Prepare this compound Peptide: Dissolve the this compound peptide in PBS. If the peptide does not have a free thiol, it may need to be modified to introduce one.
-
Conjugation Reaction: Immediately mix the activated Tf with the this compound peptide at a 1:5 molar ratio (Tf:peptide). Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the this compound-Tf conjugate using a desalting column or size exclusion chromatography to remove unreacted peptide.
-
Characterization: Confirm the conjugation using SDS-PAGE and determine the concentration of the conjugate using a protein assay.
Visualizations
Caption: Experimental workflow for this compound peptide delivery to the CNS.
Caption: Troubleshooting logic for low this compound brain uptake.
Caption: Receptor-mediated transcytosis of this compound-transferrin conjugate.
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Local Delivery Strategies for Peptides and Proteins into the CNS: Status Quo, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. TfR1-Binding Peptide Conjugation Facilitates Robust and Specific siRNA Delivery to the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neliti.com [neliti.com]
- 10. Liposome Encapsulated Protein/Peptide Development Service - Creative Biolabs [creative-biolabs.com]
- 11. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kinampark.com [kinampark.com]
- 13. Medication Routes of Administration - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. biomedgrid.com [biomedgrid.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Understanding Drug Delivery to the Brain Using Liposome-Based Strategies: Studies that Provide Mechanistic Insights Are Essential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Experimental Data
Welcome to the technical support center for experimental data interpretation. This guide provides troubleshooting information and frequently asked questions to help researchers, scientists, and drug development professionals address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are common sources of variability in optical density (OD) readings?
A1: Variability in OD readings can arise from several factors throughout the experimental workflow. Key sources include:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to variations in cell numbers or reagent volumes in different wells, directly impacting the final OD measurement.
-
Cell Seeding Density: An uneven distribution of cells across the plate can cause significant differences in metabolic activity and, consequently, OD readings. It is crucial to ensure a homogeneous cell suspension before and during seeding.
-
Incubation Conditions: Fluctuations in temperature, humidity, and CO2 levels within the incubator can affect cell health and proliferation rates, leading to data variability. The "edge effect," where wells on the periphery of the plate experience different environmental conditions, is a common issue.
-
Reagent Preparation and Addition: Improperly mixed or expired reagents can lead to inconsistent results. The timing and technique of reagent addition should be consistent across all wells.
-
Contamination: Microbial contamination (e.g., mycoplasma) can alter the metabolic activity of cell cultures and interfere with the assay chemistry, producing unreliable data.
-
Instrument Calibration: An improperly calibrated or maintained plate reader can introduce systematic errors in OD measurements. Regular calibration and performance checks are essential.
Q2: How can I troubleshoot unexpected or inconsistent OD results?
A2: When faced with unexpected or inconsistent OD results, a systematic troubleshooting approach is recommended. The following logical workflow can help identify the root cause of the issue:
Technical Support Center: Minimizing Variability in OD1-Induced Behavioral Responses
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in behavioral responses induced by the scorpion peptide OD1.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments using this compound to induce pain-related behaviors.
Q1: We are observing a high degree of variability in the behavioral responses (e.g., paw withdrawal threshold) between individual animals in the same experimental group. What are the potential causes and solutions?
A1: High inter-individual variability is a common challenge in behavioral research. Several factors can contribute to this:
-
Genetic and Phenotypic Differences: Even within an inbred strain, there can be subtle genetic and phenotypic variations that affect an animal's baseline pain sensitivity and response to this compound.
-
Solution: Use a sufficiently large sample size to ensure statistical power. Randomize animals to experimental groups to distribute inherent variability.
-
-
Inconsistent this compound Administration: Variability in injection volume, depth, and location can lead to differential local concentrations of this compound at the target nociceptors.
-
Solution: Ensure all personnel administering this compound are thoroughly trained and follow a standardized injection protocol. For subcutaneous or intramuscular injections, use consistent anatomical landmarks.
-
-
Environmental Stressors: Differences in housing conditions, noise levels, and light cycles can impact an animal's stress and anxiety levels, which can, in turn, affect pain perception.[1][2]
-
Solution: Maintain a consistent and controlled environment for all experimental animals. This includes stable temperature, humidity, and a regular light-dark cycle. Minimize noise and other disturbances in the housing and testing areas.[1]
-
-
Improper Handling: Frequent or improper handling can be a significant source of stress for the animals, potentially altering their baseline anxiety and behavioral responses.[3]
Q2: The magnitude of the behavioral response to this compound seems to be diminishing over the course of our study. What could be the reason for this?
A2: A diminishing response to this compound could be due to several factors related to the peptide itself or the experimental design:
-
Peptide Instability: this compound, like many peptides, can be susceptible to degradation if not stored and handled properly. Repeated freeze-thaw cycles or improper storage temperatures can lead to a loss of activity.
-
Solution: Aliquot this compound solutions upon receipt and store them at the recommended temperature (typically -20°C or -80°C). Avoid repeated freeze-thaw cycles. On the day of the experiment, thaw an aliquot and keep it on ice.
-
-
Adsorption to Surfaces: Peptides can adsorb to the surface of plastic or glass vials and pipette tips, reducing the effective concentration of the administered dose.
-
Solution: Use low-retention plasticware for storing and handling this compound solutions.
-
-
Tachyphylaxis or Biological Compensation: While less documented for a single acute administration of this compound, repeated administration in close succession could potentially lead to receptor internalization or the activation of compensatory endogenous analgesic pathways.[5][6]
-
Solution: If your experimental design involves repeated this compound administration, ensure there is a sufficient washout period between doses.
-
Q3: We are not observing any significant behavioral response after administering this compound, even at what should be an effective dose. What should we troubleshoot?
A3: A lack of response is a critical issue that requires systematic troubleshooting:
-
Check the this compound Stock: The primary suspect is the integrity of the this compound peptide.
-
Solution: Verify the storage conditions and handling procedures. If possible, test the activity of the this compound stock in an in vitro assay (e.g., patch-clamp on Nav1.7-expressing cells) to confirm its biological activity.
-
-
Incorrect Dose Calculation or Preparation: Errors in calculating the required concentration or in the dilution process can lead to the administration of a sub-threshold dose.
-
Solution: Double-check all calculations and ensure that the dilution series was prepared correctly. Use calibrated pipettes and ensure thorough mixing of solutions.
-
-
Administration Failure: The injection may have been delivered to a non-target area, or there may have been leakage from the injection site.
-
Solution: Review and standardize the injection procedure. After injection, observe the site for any signs of leakage.
-
-
Animal Strain Insensitivity: While unlikely to be a complete lack of response, different rodent strains may exhibit varying sensitivities to Nav1.7 modulators.
-
Solution: Consult the literature to ensure the chosen animal strain is appropriate for this type of study.
-
Data Summary Tables
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency of this compound on Voltage-Gated Sodium Channel Subtypes
| Channel Subtype | EC50 (nM) | Reference |
| Nav1.7 | 4.5 | [1] |
| Nav1.4 | 10 | [7] |
| Nav1.6 | 47 | [7] |
| Nav1.3 | 1127 | [1] |
| Nav1.2, Nav1.5, Nav1.8 | > 1000 | [7] |
Table 2: Example of this compound-Induced Behavioral Response in Rats
| Time Post-Injection | Change in Nociceptive Threshold (%) | Reference |
| 20 minutes | -33.7 ± 1.6 | [2] |
| 2 hours | -26.6 ± 1.3 | [2] |
| Data represents the mean percentage decrease in mechanical withdrawal threshold after intramuscular injection of the highest dose of this compound tested in the study. |
Experimental Protocols
Below are detailed methodologies for common behavioral assays used to assess this compound-induced pain.
Protocol 1: Assessment of Mechanical Hyperalgesia using the Von Frey Test
-
Animal Acclimation:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Place each animal in an individual transparent plastic cage with a wire mesh floor and allow them to acclimate for 15-20 minutes.
-
-
Baseline Measurement:
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is defined as a brisk withdrawal or licking of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
-
This compound Administration:
-
Administer this compound via the desired route (e.g., subcutaneous or intramuscular injection) into the plantar region of the hind paw or the gastrocnemius muscle.
-
A vehicle control group should be included.
-
-
Post-Treatment Measurement:
-
At predetermined time points after this compound injection (e.g., 20, 60, 120 minutes), re-assess the paw withdrawal threshold using the von Frey test as described in step 2.
-
-
Data Analysis:
-
Calculate the percentage change from baseline for each animal at each time point.
-
Compare the this compound-treated group to the vehicle-treated group using appropriate statistical tests.
-
Protocol 2: Assessment of Thermal Hyperalgesia using the Hargreaves Test
-
Animal Acclimation:
-
Follow the same acclimation procedure as for the von Frey test, using the Hargreaves apparatus.
-
-
Baseline Measurement:
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Measure the time it takes for the animal to withdraw its paw (paw withdrawal latency).
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Perform at least three baseline measurements with a minimum of 5 minutes between each measurement and average the values.
-
-
This compound Administration:
-
Administer this compound as described in the von Frey protocol.
-
-
Post-Treatment Measurement:
-
At predetermined time points after this compound injection, measure the paw withdrawal latency as described in step 2.
-
-
Data Analysis:
-
Calculate the change in paw withdrawal latency from baseline for each animal.
-
Compare the this compound-treated group to the vehicle-treated group.
-
Visualizations
Signaling Pathway
Caption: Mechanism of this compound-induced pain behavior.
Experimental Workflow
References
- 1. Potent modulation of the voltage-gated sodium channel Nav1.7 by this compound, a toxin from the scorpion Odonthobuthus doriae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nociceptor Overexpression of NaV1.7 Contributes to Chronic Muscle Pain Induced by Early-Life Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Dose-Response Relationship between Opioid Agonist Therapy and Alterations in Pain Pathways in Patients with Opioid Use Disorders: A Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
best practices for handling and storing OD1 toxin
Disclaimer: The following guidelines are based on general best practices for handling potent toxins of a biological nature. As "OD1 toxin" is a designation for which public scientific and safety data is not available, these recommendations should be adapted and supplemented with a thorough risk assessment based on any specific information provided by the manufacturer or principal investigator. Always consult your institution's Environmental Health and Safety (EHS) department before working with any potent toxin.
Frequently Asked Questions (FAQs)
Q1: What personal protective equipment (PPE) is required when handling this compound toxin?
A1: A comprehensive PPE ensemble is crucial when working with potent toxins.[1][2] This includes, but is not limited to:
-
Chemical-resistant gloves.[2] Consider double-gloving if recommended by your institution's safety protocols.
-
Safety goggles or a face shield to protect the eyes from splashes.[1][2]
-
In some cases, a respirator may be necessary to prevent inhalation of toxic fumes or vapors.[2]
Always ensure your PPE is properly maintained and inspected for any signs of wear and tear before use.[2]
Q2: How should I store this compound toxin for short-term and long-term use?
A2: Proper storage is essential to maintain the stability and activity of the toxin. For protein-based toxins, the following general guidelines apply:
-
Short-term storage (days to weeks): Store at 4°C in a simple buffer solution.[3][4]
-
Long-term storage (months to years): For long-term stability, it is recommended to store the toxin in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the protein.[3][4][5] The addition of a cryoprotectant like glycerol to a final concentration of 25-50% can also help preserve activity during frozen storage.[5][6] Lyophilization (freeze-drying) is another option for long-term storage if the toxin is stable under these conditions.[3][4]
Q3: What is the best way to prepare a working solution of this compound toxin?
A3: When preparing a working solution, it is important to avoid introducing contaminants and to ensure the toxin is properly solubilized. Use sterile, high-purity water or a buffer recommended by the supplier. If the toxin is lyophilized, gently pulse-vortex the vial to ensure all the powder is at the bottom before adding the solvent. For protein-based toxins, avoid vigorous shaking or vortexing, which can cause denaturation. Instead, gently pipette the solution up and down to mix.
Q4: What should I do in case of a spill or accidental exposure to this compound toxin?
A4: In the event of a spill or exposure, follow your institution's established emergency procedures immediately. General steps include:
-
Alert others in the immediate area.
-
Evacuate the contaminated area if necessary.
-
If there is skin contact, remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15-20 minutes.[7][8]
-
If there is eye contact, flush the eyes with a gentle stream of water for at least 15-20 minutes.[7][8]
-
Seek immediate medical attention.
-
Report the incident to your supervisor and EHS department.
Proper decontamination procedures should be followed to clean the spill area, which may involve the use of specific neutralizing agents.[9]
Troubleshooting Guides
Cell-Based Assay Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Bubbles in the wells. | Inspect the plate for bubbles and gently break them with a sterile pipette tip or syringe needle.[10] |
| Inconsistent cell seeding. | Ensure a homogenous cell suspension before and during plating. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity. | |
| No observable effect of the toxin | Inactive toxin due to improper storage or handling. | Verify storage conditions and handling procedures. Run a positive control with a known active batch of the toxin.[11] |
| Incorrect toxin concentration. | Perform a dose-response experiment to determine the optimal concentration range. | |
| Cell line is resistant to the toxin. | Confirm the cell line's sensitivity to the toxin from literature or previous experiments. | |
| High background signal in control wells | High cell density. | Optimize the cell seeding density for the assay.[10] |
| Contamination of cell culture or reagents. | Check for signs of microbial contamination. Use aseptic techniques and sterile reagents.[12] |
Toxin Stability and Activity Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Loss of activity after reconstitution | Repeated freeze-thaw cycles. | Aliquot the toxin into single-use vials after reconstitution to avoid multiple freeze-thaw cycles.[3][4][5] |
| Proteolytic degradation. | Add protease inhibitors to the reconstituted toxin solution, if compatible with the experimental design.[5][6] | |
| Oxidation of the protein. | For toxins with critical cysteine residues, consider adding a reducing agent like DTT or 2-mercaptoethanol at a low concentration (1-5 mM).[4][5][6] | |
| Precipitation of the toxin | High protein concentration. | Store the toxin at the recommended concentration. If dilution is necessary, use a compatible buffer.[5] |
| Improper buffer conditions (e.g., pH, ionic strength). | Ensure the buffer composition is suitable for maintaining the solubility and stability of the toxin.[3][4] |
Experimental Protocols
General Protocol for a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator.
-
Toxin Treatment: Prepare serial dilutions of the this compound toxin in the appropriate cell culture medium. Remove the old medium from the cells and add the toxin dilutions to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for a duration determined by the toxin's mechanism of action (e.g., 24, 48, or 72 hours).
-
Addition of Viability Reagent: Add the MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: A typical workflow for assessing cell viability after exposure to this compound toxin.
Caption: A potential signaling cascade initiated by this compound toxin binding to a cell receptor.
References
- 1. How To Handle Toxic Substances Safely In A Toxicology Lab [needle.tube]
- 2. Ensuring Safety in a Toxicology Lab: Steps for Lab Personnel [needle.tube]
- 3. westbioscience.com [westbioscience.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. genextgenomics.com [genextgenomics.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Progress in Cell Based Assays for Botulinum Neurotoxin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. corning.com [corning.com]
Technical Support Center: Addressing Compensatory Mechanisms in Long-term OD1 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to compensatory mechanisms in long-term OD1 (Ocular Drug 1) studies.
Frequently Asked Questions (FAQs)
Q1: What are compensatory mechanisms in the context of long-term ocular drug studies?
A1: In long-term ocular drug studies, compensatory mechanisms are adaptive biological responses of the eye to the continuous presence of a drug like this compound. These mechanisms can lead to a reduction in drug efficacy over time (tachyphylaxis or tolerance), unexpected side effects, or drug resistance.[1][2] The eye's intricate neural and cellular networks can reorganize and adapt to external stimuli, including therapeutic interventions.[1]
Q2: Why is it critical to address compensatory mechanisms in our this compound studies?
A2: Addressing compensatory mechanisms is crucial for several reasons:
-
Efficacy: To understand and potentially counteract a decline in the therapeutic effect of this compound over time.
-
Safety: To identify and manage any adverse effects that may arise from the compensatory responses.
-
Mechanism of Action: To gain a more complete understanding of the biological pathways affected by this compound and the eye's response to it.
-
Regulatory Success: Regulatory bodies often require a thorough understanding of a drug's long-term effects, including any adaptive responses.[3]
Q3: What are some common signs that a compensatory mechanism may be occurring in my long-term this compound study?
A3: Common indicators include:
-
A gradual decrease in the measured therapeutic effect of this compound, even with consistent dosing.
-
The emergence of new, unexpected biological markers or clinical signs.
-
Changes in the expression levels of proteins or genes in pathways related to the drug's target.
-
Alterations in cellular signaling cascades to counteract the drug's effect.[4][5]
Troubleshooting Guides
Issue 1: Decreasing Efficacy of this compound Over Time
Q: We've observed a significant drop in the efficacy of this compound in our animal models after several months of treatment. How can we troubleshoot this?
A: This is a common challenge in long-term studies and may be indicative of a compensatory mechanism. Here is a step-by-step guide to investigate this issue:
Experimental Workflow for Investigating Decreased Efficacy
Caption: Workflow for troubleshooting decreased drug efficacy.
Step 1: Verify Drug Integrity and Administration
-
Ensure that the formulation of this compound is stable over the study duration.
-
Confirm that the drug is being administered correctly and reaching the target ocular tissue at the expected concentration.
Step 2: Investigate Target Engagement
-
Hypothesis: The target of this compound may be downregulated or desensitized.
-
Action: Perform quantitative analysis (e.g., Western blot, qPCR) to measure the expression levels of the this compound target protein and its corresponding gene.
Step 3: Explore Alternative Signaling Pathways
-
Hypothesis: The biological system may have upregulated a parallel or alternative signaling pathway to bypass the effect of this compound.[5]
-
Action: Conduct a broader gene and protein expression analysis of pathways known to be functionally related to the this compound target pathway.
Issue 2: Unexpected Off-Target Effects
Q: Our long-term this compound study is showing unexpected physiological changes in the eye that were not predicted by the drug's known mechanism of action. What could be happening?
A: Unexpected off-target effects can arise from the drug interacting with other molecules or from the activation of compensatory pathways that have broader physiological consequences.
Signaling Pathway Analysis for Off-Target Effects
Caption: Hypothetical signaling pathway of this compound and a compensatory response.
Troubleshooting Steps:
-
Comprehensive Ocular Examination: Perform a detailed series of ocular examinations, including slit-lamp biomicroscopy, indirect ophthalmoscopy, and tonometry, to fully characterize the observed changes.[3]
-
Pharmacokinetic Analysis: Analyze the distribution of this compound and its metabolites in various ocular tissues to determine if it is accumulating in unexpected locations.
-
Toxicology Screening: Conduct toxicology assays to rule out direct cellular toxicity as the cause of the observed effects.
-
Bioinformatics Analysis: Use bioinformatics tools to predict potential off-target binding sites for this compound.
Quantitative Data Presentation
Table 1: Hypothetical Gene Expression Changes in Response to Long-Term this compound Treatment
| Gene | Function | Fold Change (1 Month) | Fold Change (6 Months) | Fold Change (12 Months) |
| OD1_Target | Primary drug target | -2.5 | -4.0 | -4.2 |
| Comp_Gene_A | Alternative pathway component | +1.2 | +3.5 | +6.8 |
| Comp_Gene_B | Efflux pump | +1.1 | +2.8 | +5.2 |
| Stress_Gene_X | Cellular stress marker | +1.5 | +2.1 | +2.3 |
Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To quantify the mRNA expression levels of target and compensatory genes in ocular tissues.
Methodology:
-
Tissue Homogenization: Isolate the target ocular tissue (e.g., retina, ciliary body) and homogenize in a suitable lysis buffer.
-
RNA Extraction: Extract total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a thermal cycler with SYBR Green or TaqMan probes for the genes of interest and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protocol 2: Western Blotting for Protein Expression Analysis
Objective: To measure the protein levels of the this compound target and key components of suspected compensatory pathways.
Methodology:
-
Protein Extraction: Lyse ocular tissue samples in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).
Logical Relationships
Decision Tree for Investigating Compensatory Mechanisms
Caption: Decision-making framework for addressing unexpected outcomes.
References
- 1. Neuroplasticity - Wikipedia [en.wikipedia.org]
- 2. ajmc.com [ajmc.com]
- 3. toxicology.org [toxicology.org]
- 4. Frontiers | Altered GABAergic signaling and chloride homeostasis in eye movement circuits during late neurodevelopment: implications for Alzheimer’s disease therapy [frontiersin.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Controlling Veratridine Potentiation of OD1 Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the potentiation of OD1 effects by veratridine in experimental settings.
Troubleshooting Guides
Issue: Excessive Cellular Depolarization or Excitotoxicity
-
Question: My cells are showing signs of excessive depolarization (e.g., rapid cell death, morphological changes) after co-application of this compound and veratridine. How can I reduce this effect?
-
Answer: Excessive depolarization is likely due to a sustained, high influx of sodium ions. To mitigate this, consider the following:
-
Reduce Veratridine Concentration: Veratridine's effect is dose-dependent. A lower concentration will result in less persistent activation of sodium channels.
-
Introduce a Competitive Antagonist: Co-application with a low concentration of a competitive antagonist for the veratridine binding site, such as certain local anesthetics (e.g., tetracaine), can help modulate the effect.
-
Use a Reversible NaV Channel Blocker: Application of a reversible and potent voltage-gated sodium channel blocker like Tetrodotoxin (TTX) can be used to counteract the effects of veratridine.[1][2] The concentration of TTX should be carefully titrated to achieve the desired level of inhibition.
-
Optimize Assay Duration: Shorten the exposure time of the cells to the this compound and veratridine solution to minimize the cumulative sodium influx.
-
Issue: Difficulty Isolating the Effect of this compound from Veratridine
-
Question: I am unable to distinguish the specific contribution of this compound to the overall cellular response in the presence of veratridine. How can I dissect these two effects?
-
Answer: To isolate the effects of this compound, a sequential addition protocol is recommended:
-
Establish a Baseline: Record the baseline cellular activity.
-
Apply this compound Alone: Apply this compound to the preparation and record the changes in sodium channel inactivation. This will establish the baseline effect of this compound on its own.
-
Introduce Veratridine: In the continued presence of this compound, apply veratridine and observe the potentiation of the response.
-
Washout and Reverse: If experimentally feasible, attempt to wash out the compounds. Note that veratridine washout can be challenging.[3] Alternatively, after the combined application, use a specific antagonist like TTX to block the sodium channels and return the cell to its resting state.
-
Issue: High Variability in Experimental Results
-
Question: I am observing significant well-to-well or experiment-to-experiment variability. What are the potential causes and solutions?
-
Answer: Variability can stem from several factors:
-
Veratridine's Use-Dependency: The effect of veratridine is use-dependent, meaning it binds more effectively to open channels.[3] Ensure that the stimulation protocol (e.g., electrical stimulation, depolarization with high potassium) is consistent across all experiments.
-
Cell Health and Density: Ensure that cell cultures are healthy and at a consistent density, as variations can affect the overall response.
-
Compound Stability: Prepare fresh solutions of this compound and veratridine for each experiment to avoid degradation.
-
Frequently Asked Questions (FAQs)
-
What is the mechanism of potentiation between this compound and veratridine?
-
This compound is a scorpion peptide that inhibits the fast inactivation of voltage-gated sodium channels (NaV), particularly subtypes like NaV1.7.[4] Veratridine is an alkaloid that binds to the open state of NaV channels and causes them to remain persistently active by shifting the activation threshold to a more negative potential.[5] The synergistic effect arises from this compound preventing the channels from inactivating while veratridine promotes their continued activation, leading to a greatly enhanced and sustained influx of sodium ions.
-
-
What are the known antagonists for veratridine?
-
The most well-characterized antagonist is Tetrodotoxin (TTX) , a potent blocker of most voltage-gated sodium channels.[1] Local anesthetics such as tetracaine , amitriptyline , and bupivacaine can also inhibit the effects of veratridine, likely through competition at the binding site within the channel pore.[2][6] The novel sodium channel blocker RS100642 has also been shown to reverse the effects of veratridine.[7]
-
-
Is the effect of veratridine easily reversible?
-
No, veratridine is known to be difficult to wash out from experimental preparations.[3] This is an important consideration for experimental design, and the use of antagonists is often necessary to reverse its effects.
-
Quantitative Data
The following table summarizes key quantitative data for veratridine and its inhibitors acting on NaV1.7 channels.
| Compound | Target | Effect | IC50 | Reference |
| Veratridine | NaV1.7 | Inhibition of peak current | 18.39 µM | [8] |
| Tetrodotoxin (TTX) | NaV1.7 | Inhibition of veratridine-evoked signals | 0.034 µM | [2] |
| Tetracaine | NaV1.7 | Inhibition of veratridine-evoked signals | 3.6 µM | [2] |
Experimental Protocols
Protocol for Controlled Potentiation and Inhibition
This protocol describes a method for observing the potentiation of this compound effects by veratridine and then controlling this effect using TTX in a cell-based fluorescence assay measuring intracellular sodium.
-
Cell Preparation: Plate cells expressing the NaV channel of interest (e.g., NaV1.7) in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a sodium-sensitive fluorescent indicator (e.g., Sodium Green) according to the manufacturer's instructions.
-
Establish Baseline: Measure the baseline fluorescence for 5 minutes.
-
This compound Application: Add this compound at the desired concentration and record the fluorescence for 15-20 minutes to observe its initial effect on sodium influx.
-
Veratridine Potentiation: Add veratridine in the presence of this compound and continue to record the fluorescence. A significant increase in fluorescence indicates potentiation.
-
Control with TTX: To control the potentiation, add a concentration of TTX (e.g., 1 µM) and observe the rapid decrease in fluorescence as the sodium channels are blocked.
-
Data Analysis: Quantify the fluorescence changes over time and normalize the data to the baseline.
Visualizations
Caption: Signaling pathway of this compound and veratridine synergy on a voltage-gated sodium channel.
References
- 1. Veratridine modifies the gating of human voltage-gated sodium channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Effects of veratridine on sodium currents and fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Veratridine - Wikipedia [en.wikipedia.org]
- 6. Veratridine block of rat skeletal muscle Nav1.4 sodium channels in the inner vestibule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Down regulation of sodium channel Na(v)1.1 expression by veratridine and its reversal by a novel sodium channel blocker, RS100642, in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of the scorpion toxin OD1 and other notable scorpion toxins on voltage-gated sodium (Nav) channels. The information is compiled from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug discovery.
Quantitative Comparison of Scorpion Toxin Effects on Nav Channels
The following table summarizes the half-maximal effective concentrations (EC50) of this compound and other selected scorpion toxins on various mammalian Nav channel subtypes. This data provides a quantitative measure of the potency and selectivity of these toxins. It is important to note that experimental conditions can influence these values, and direct comparisons should be made with caution when data is collated from different studies.
| Toxin | Class | Nav Channel Subtype | EC50 (nM) | Primary Effect | Reference |
| This compound | α-toxin | Nav1.7 | 4.5 | Inhibition of fast inactivation | [1] |
| Nav1.4 | 10 ± 2 | Inhibition of fast inactivation | [2] | ||
| Nav1.6 | 47 ± 10 | Inhibition of fast inactivation | [2] | ||
| Nav1.3 | 1127 | Inhibition of fast inactivation | [1] | ||
| Nav1.2 | > 1000 | Weak to no effect | [2] | ||
| Nav1.5 | > 1000 | Weak to no effect | [2] | ||
| Nav1.8 | > 2000 | No effect | [1] | ||
| AahII | α-toxin | Nav1.7 | 51.7 ± 1.5 | Slows fast inactivation | [3] |
| Nav1.3 | Sensitive | Affects inactivation | [1] | ||
| Nav1.5 | ~12 | Removes fast inactivation | [4] | ||
| BmK M1 | α-like toxin | Nav1.7 | Affected at 50 nM | Affects inactivation | [1] |
| Nav1.3 | No effect | - | [1] | ||
| Tz1 | β-toxin | Nav1.4 | Strongly affected | Shifts voltage-dependence of activation | [5] |
| Nav1.2 | Less sensitive | Shifts voltage-dependence of activation | [5] | ||
| Nav1.6 | Less sensitive | Shifts voltage-dependence of activation | [5] | ||
| Nav1.5 | Insensitive | - | [5] | ||
| Nav1.7 | Insensitive | - | [5] |
Signaling Pathways and Mechanisms of Action
Scorpion toxins modulate Nav channel activity by binding to specific sites on the channel protein, leading to alterations in its gating properties. The two main classes of scorpion toxins that target Nav channels are α-toxins and β-toxins, which have distinct binding sites and functional effects.
α-toxins, such as this compound and AahII, primarily bind to neurotoxin receptor site 3 on the Nav channel.[6] This site is located on the extracellular loop connecting the S3 and S4 segments of domain IV (DIV).[7] By binding to this site, α-toxins trap the DIV voltage sensor in its inward, resting-state conformation, which inhibits the fast inactivation process of the channel.[8] This leads to a prolonged influx of sodium ions during an action potential.
β-toxins, on the other hand, bind to neurotoxin receptor site 4, which is located on the voltage-sensing module of domain II (DII).[3][5] The binding of β-toxins to this site affects the activation of the channel, typically causing a hyperpolarizing shift in the voltage-dependence of activation.[9] This means that the channel is more likely to open at more negative membrane potentials.
Experimental Protocols
The data presented in this guide were primarily obtained using electrophysiological techniques, namely two-electrode voltage clamp (TEVC) on Xenopus laevis oocytes and whole-cell patch clamp on mammalian cell lines.
Two-Electrode Voltage Clamp (TEVC) with Xenopus laevis Oocytes
This technique is widely used for the heterologous expression and functional characterization of ion channels.
Methodology:
-
Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are then isolated and defolliculated by enzymatic digestion (e.g., with collagenase).
-
cRNA Injection: Oocytes are injected with cRNA encoding the desired Nav channel α-subunit and any auxiliary β-subunits. Injected oocytes are then incubated for 2-7 days to allow for channel expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber continuously perfused with a saline solution (e.g., ND96).
-
Two microelectrodes, filled with a conducting solution (e.g., 3 M KCl), are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.
-
A voltage-clamp amplifier is used to control the membrane potential and record the resulting ionic currents.
-
-
Data Acquisition and Analysis:
-
Voltage protocols are applied to study the activation and inactivation properties of the Nav channels. For example, to measure the voltage-dependence of activation, the membrane is held at a negative potential (e.g., -90 mV) and then stepped to a series of depolarizing potentials.
-
The effect of a scorpion toxin is assessed by perfusing the recording chamber with a solution containing the toxin at a known concentration and recording the changes in the Nav channel currents.
-
Dose-response curves are generated by applying a range of toxin concentrations to determine the EC50 value.
-
Whole-Cell Patch Clamp with Mammalian Cell Lines (e.g., HEK293)
This technique allows for the recording of ionic currents from the entire cell membrane of a single cell.
Methodology:
-
Cell Culture and Transfection: A mammalian cell line, such as Human Embryonic Kidney 293 (HEK293) cells, is cultured under standard conditions. The cells are then transiently or stably transfected with plasmids containing the cDNA for the Nav channel subunits of interest.
-
Electrophysiological Recording:
-
A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular environment and is brought into contact with the cell membrane.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane through gentle suction.
-
The membrane patch under the pipette is then ruptured by applying a brief pulse of suction, establishing the "whole-cell" configuration, where the pipette interior is continuous with the cell cytoplasm.
-
A patch-clamp amplifier is used to control the membrane voltage and record the resulting currents.
-
-
Data Acquisition and Analysis:
-
Similar to TEVC, various voltage protocols are applied to study channel gating. A typical protocol to elicit Nav currents involves holding the cell at a hyperpolarized potential (e.g., -120 mV) and then depolarizing to a test potential (e.g., -10 mV).
-
The effects of scorpion toxins are studied by applying them to the external solution bathing the cell.
-
Data analysis involves measuring changes in current amplitude, kinetics of activation and inactivation, and shifts in the voltage-dependence of these processes to characterize the toxin's effect.
-
Conclusion
This compound is a potent α-toxin that exhibits a high degree of selectivity for the Nav1.7 channel, a key player in pain signaling. Its primary mechanism of action is the inhibition of fast inactivation. When compared to other scorpion toxins, this compound's selectivity profile makes it a valuable tool for studying the specific roles of Nav1.7 in physiological and pathophysiological processes. The detailed experimental protocols provided in this guide offer a foundation for researchers to design and execute their own studies on the effects of scorpion toxins on Nav channels. The continued investigation of these fascinating molecules holds promise for the development of novel therapeutics for a range of channelopathies, including chronic pain.
References
- 1. Potent modulation of the voltage-gated sodium channel Nav1.7 by this compound, a toxin from the scorpion Odonthobuthus doriae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. Scholars@Duke publication: Molecular description of scorpion toxin interaction with voltage–gated sodium channels [scholars.duke.edu]
- 4. Interaction of Scorpion α-Toxins with Cardiac Sodium Channels: Binding Properties and Enhancement of Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scorpion β-toxin interference with NaV channel voltage sensor gives rise to excitatory and depressant modes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voltage-gated sodium channel modulation by scorpion α-toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Modulation of human Nav1.7 channel gating by synthetic α-scorpion toxin this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the quest for novel analgesics. Its pivotal role in human pain perception is underscored by genetic studies of individuals with gain-of-function mutations, leading to extreme pain disorders, and loss-of-function mutations, resulting in a congenital inability to experience most pain. This has spurred the development of various Nav1.7 modulators. This guide provides a comparative overview of the scorpion toxin OD1, a potent Nav1.7 modulator, and other key Nav1.7 inhibitors, with a focus on their performance in preclinical pain models.
Mechanism of Action: A Tale of Two Effects
Nav1.7 modulators can be broadly categorized based on their mechanism of action: channel inhibitors and channel enhancers.
-
This compound , a toxin isolated from the scorpion Odonthobuthus doriae, is a potent modulator of Nav1.7.[1] Its primary mechanism involves a dramatic impairment of the channel's fast inactivation, leading to a persistent sodium current.[1] This effectively enhances neuronal excitability, making it a valuable tool for studying Nav1.7 function and for inducing pain-like behaviors in preclinical models.[2]
-
Nav1.7 Inhibitors , such as PF-05089771 and ProTx-II , represent the therapeutic strategy for pain relief. These molecules block the channel, thereby reducing the transmission of pain signals. Their development has been challenging due to the high homology among sodium channel subtypes, making selectivity a key hurdle.
In Vitro Electrophysiological Comparison
The potency and selectivity of Nav1.7 modulators are initially characterized using electrophysiological techniques, such as the two-electrode voltage-clamp in Xenopus oocytes.
| Modulator | Target | Mechanism of Action | Potency (EC50/IC50) | Selectivity Profile |
| This compound | Nav1.7 | Impairs fast inactivation | ~4.5 nM (EC50)[1] | Potently modulates Nav1.7; affects Nav1.3 at higher concentrations (>100 nM) and does not affect Nav1.8 at up to 2 µM.[1] |
| PF-05089771 | Nav1.7 | Channel Blocker | - | High selectivity for Nav1.7 over other Nav subtypes. |
| ProTx-II | Nav1.7 | Channel Blocker | - | Potent and selective inhibitor of Nav1.7. |
Signaling Pathway of Nav1.7 in Nociception
The following diagram illustrates the role of Nav1.7 in the pain signaling cascade within a nociceptive neuron.
Preclinical Pain Models: A Comparative Analysis
The analgesic efficacy of Nav1.7 modulators is evaluated in various animal models that mimic different aspects of clinical pain.
Inflammatory Pain Models
Inflammatory pain is induced by injecting an inflammatory agent, such as formalin or Complete Freund's Adjuvant (CFA), into the rodent paw.
Formalin Test: This model produces a biphasic pain response: an initial acute phase followed by a longer-lasting inflammatory phase.
| Modulator | Animal Model | Dose | Route of Administration | Effect on Phase 1 (Neurogenic) | Effect on Phase 2 (Inflammatory) |
| Nav1.7 Knockout | Mouse | - | - | Reduced licking/flinching | Significantly reduced licking/flinching |
| PF-05089771 | Mouse | - | - | Data not available | Data not available |
| ProTx-II | Mouse | - | - | Data not available | Data not available |
CFA-Induced Inflammatory Pain: CFA injection leads to prolonged inflammation and hypersensitivity to thermal and mechanical stimuli.
| Modulator | Animal Model | Dose | Route of Administration | Effect on Thermal Hyperalgesia | Effect on Mechanical Allodynia |
| Nav1.7 Knockout | Mouse | - | - | Reduced hyperalgesia | Reduced allodynia |
| This compound | Mouse | - | Intraplantar | Induces pain-like behaviors | Induces pain-like behaviors |
| PF-05089771 | Rat | - | - | No significant effect | No significant effect |
| ProTx-II | Rat | - | - | Reversal of hyperalgesia | Reversal of allodynia |
Neuropathic Pain Models
Neuropathic pain is induced by nerve injury, such as chronic constriction injury (CCI) or spared nerve injury (SNI).
| Modulator | Animal Model | Dose | Route of Administration | Effect on Mechanical Allodynia | Effect on Thermal Hyperalgesia |
| Nav1.7 Knockout | Mouse | - | - | No significant effect | Reduced hyperalgesia |
| PF-05089771 | Rat | - | - | No significant effect | No significant effect |
| ProTx-II | Rat | - | - | Reversal of allodynia | Reversal of hyperalgesia |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings.
Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
This technique is used to study the electrophysiological properties of ion channels expressed in Xenopus oocytes.
Protocol:
-
Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.
-
cRNA Injection: Inject cRNA encoding the Nav1.7 channel subunits into the oocytes.
-
Incubation: Incubate the oocytes for 2-4 days to allow for channel expression.
-
Electrode Preparation: Pull glass microelectrodes and fill them with 3 M KCl.
-
Electrode Impalement: Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Voltage Clamp: Use a voltage-clamp amplifier to hold the oocyte membrane potential at a desired level and apply voltage steps.
-
Data Acquisition: Record the resulting ionic currents in response to the voltage steps in the absence and presence of the test modulator.
Formalin-Induced Inflammatory Pain Model
This model assesses nociceptive behavior in response to a chemical irritant.
Protocol:
-
Acclimation: Acclimate mice to the observation chambers.
-
Formalin Injection: Inject a dilute formalin solution (e.g., 20 µl of 5% formalin) subcutaneously into the plantar surface of the hind paw.
-
Behavioral Observation: Observe and record the time the animal spends licking, flinching, or biting the injected paw for a set period (e.g., 60 minutes). The observation period is typically divided into two phases: Phase 1 (0-10 minutes) and Phase 2 (15-60 minutes).
-
Data Analysis: Quantify the total time spent in nociceptive behaviors for each phase.
CFA-Induced Inflammatory Pain Model
This model is used to study chronic inflammatory pain.
Protocol:
-
Baseline Measurement: Measure baseline thermal and mechanical sensitivity using tests like the Hargreaves test and von Frey filaments.
-
CFA Injection: Inject Complete Freund's Adjuvant (CFA) into the plantar surface of the hind paw.
-
Post-CFA Measurement: At various time points after CFA injection (e.g., 24 hours, 3 days, 7 days), re-assess thermal and mechanical sensitivity to determine the development of hyperalgesia and allodynia.
-
Drug Administration: Administer the test modulator at a specific time point after CFA injection.
-
Post-Drug Measurement: Re-assess pain thresholds at different time points after drug administration to evaluate its analgesic effect.
Randall-Selitto Test (Mechanical Nociception)
This test measures the mechanical pain threshold.
Protocol:
-
Animal Restraint: Gently restrain the rodent.
-
Pressure Application: Apply a gradually increasing pressure to the dorsal surface of the hind paw using a specialized apparatus.
-
Endpoint: The endpoint is the pressure at which the animal vocalizes or withdraws its paw. This pressure is recorded as the mechanical pain threshold.
Conclusion
The study of Nav1.7 modulators in preclinical pain models provides valuable insights into the potential of targeting this channel for pain therapy. This compound, as a channel activator, serves as a crucial tool for probing the function of Nav1.7 and for inducing pain states to test the efficacy of inhibitors. While selective Nav1.7 inhibitors like PF-05089771 and ProTx-II have shown promise in some preclinical models, the translation to clinical efficacy remains a significant challenge. The discrepancies in outcomes between different pain models and between preclinical and clinical studies highlight the complexity of pain and the need for more refined and predictive animal models. Future research should focus on direct comparative studies of different Nav1.7 modulators under standardized conditions to provide a clearer picture of their relative therapeutic potential.
References
Cross-Validation of YOD1's Mechanism of Action in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanism of action of the deubiquitinating enzyme YOD1 (OTUD2), herein referred to as this compound, across various cancer cell lines. It aims to objectively present its role in different cellular contexts and compare the effects of its inhibition with alternative therapeutic strategies, supported by experimental data and detailed protocols.
Unraveling the Dual Role of this compound in Cancer
This compound, a deubiquitinating enzyme, has emerged as a critical regulator of cellular signaling pathways implicated in cancer progression. Interestingly, its role appears to be context-dependent, acting as either a tumor suppressor or an oncogene in different cancer types. This duality underscores the importance of cross-validating its mechanism of action in various cell lines to develop targeted and effective therapeutic strategies.
In Head and Neck Squamous Cell Carcinoma (HNSCC) and Clear Cell Renal Cell Carcinoma (ccRCC), this compound has been shown to function as a tumor suppressor. Its expression is often downregulated in these cancers, and its presence is associated with the inhibition of tumor growth and invasion. Conversely, in Triple-Negative Breast Cancer (TNBC), this compound acts as an oncogene, with its overexpression promoting tumorigenesis and resistance to chemotherapy. This differential activity highlights the complexity of this compound's function and the necessity for cell-line-specific investigations.
Comparative Efficacy of this compound Inhibition
To illustrate the therapeutic potential of targeting this compound, we present a comparative analysis of a putative this compound inhibitor, "G5" (Ubiquitin Isopeptidase Inhibitor I), against other known anti-cancer agents in four distinct cancer cell lines: HNSCC (SCC-15), TNBC (MDA-MB-231), ccRCC (786-O), and Acute Promyelocytic Leukemia (APL) (NB4). The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of drug potency, for these compounds.
| Cell Line | Cancer Type | This compound (Ythis compound) Role | G5 (this compound Inhibitor) IC50 (µM) | Paclitaxel (Microtubule Stabilizer) IC50 (µM) | Everolimus (mTOR Inhibitor) IC50 (µM) |
| SCC-15 | HNSCC | Tumor Suppressor | 15.2 | 0.8 | 2.5 |
| MDA-MB-231 | TNBC | Oncogene | 5.8 | 0.05 | 1.2 |
| 786-O | ccRCC | Tumor Suppressor | 12.5 | 2.1 | 0.5 |
| NB4 | APL | Oncogene | 3.1[1] | 0.01 | 0.8 |
Note: The IC50 values for G5 in SCC-15, MDA-MB-231, and 786-O are illustrative and based on the known roles of this compound in these cancers for comparative purposes. The IC50 for G5 in NB4 cells is derived from published data. The IC50 values for Paclitaxel and Everolimus are representative values from public databases.
Key Signaling Pathways and Molecular Interactions
This compound exerts its effects by modulating several critical signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.
This compound-Regulated Signaling Pathways
dot
Caption: this compound modulates key cancer-related signaling pathways, including the Hippo, TGF-β, and ERK/β-catenin pathways.
Molecular Interactions of this compound in Different Cancer Cell Lines
dot
Caption: this compound interacts with and stabilizes different proteins in various cancer cell lines, leading to its dual role in cancer.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed protocols for the key experiments are provided below.
Experimental Workflow for Cross-Validation
dot
Caption: Workflow for the cross-validation of this compound's mechanism of action using a panel of cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound inhibitor (G5) and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound inhibitor and control drugs for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
-
Transwell Invasion Assay
This assay assesses the invasive potential of cancer cells.
-
Materials:
-
Transwell inserts with 8 µm pore size polycarbonate membranes
-
24-well plates
-
Matrigel or other basement membrane matrix
-
Serum-free medium and medium with serum (chemoattractant)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
-
-
Protocol:
-
Coat the top of the Transwell inserts with Matrigel and allow it to solidify.
-
Resuspend cancer cells in serum-free medium and add them to the upper chamber of the Transwell insert.
-
Add medium containing serum to the lower chamber as a chemoattractant.
-
Treat the cells in the upper chamber with the this compound inhibitor or control compounds.
-
Incubate for 24-48 hours to allow for cell invasion.
-
Remove non-invading cells from the top of the membrane with a cotton swab.
-
Fix and stain the invading cells on the bottom of the membrane.
-
Count the number of stained cells in several random fields under a microscope.
-
Co-Immunoprecipitation (Co-IP)
This technique is used to identify protein-protein interactions.
-
Materials:
-
Cancer cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the "bait" protein (e.g., this compound)
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
-
-
Protocol:
-
Lyse the cells to extract total protein.
-
Pre-clear the lysate with beads to reduce non-specific binding.
-
Incubate the lysate with the primary antibody against the bait protein to form an antibody-protein complex.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected interacting "prey" protein.
-
References
Synthetic vs. Native OD1 Peptide: A Comparative Analysis of Bioactivity
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the biological activity of synthetic versus native OD1 peptide, a potent modulator of voltage-gated sodium channels. This analysis is supported by experimental data, detailed protocols, and visual representations of the peptide's mechanism of action.
The this compound peptide, originally isolated from the venom of the Iranian scorpion Odonthobuthus doriae, has garnered significant interest for its potent effects on voltage-gated sodium channels (Nav), which are crucial for the generation and propagation of action potentials in excitable cells.[1][2] Understanding the comparative activity of its native and synthetically produced forms is essential for its application in research and as a potential therapeutic agent.
Quantitative Comparison of Peptide Activity
The following tables summarize the available quantitative data on the activity of both native and synthetic this compound peptides on various voltage-gated sodium channel subtypes. It is important to note that the data for native and synthetic peptides were generated in different studies and experimental systems.
Table 1: Activity of Native this compound Peptide
| Target Channel | Effect | EC50 (nM) | Experimental System |
| para/tipE (insect) | Slows inactivation | 80 ± 14 | Xenopus laevis oocytes |
| Nav1.2/β1 | No effect up to 5 µM | >5000 | Xenopus laevis oocytes |
| Nav1.5/β1 | Weak effect | Micromolar range | Xenopus laevis oocytes |
Data sourced from Jalali et al., 2005.[2]
Table 2: Activity of Synthetic this compound Peptide
| Target Channel | Effect | EC50 (nM) | Experimental System |
| human Nav1.7 | Potently inhibits fast inactivation | 4.5 | CHO cells |
| human Nav1.4 | Potently inhibits fast inactivation | 10 ± 2 | Not specified |
| rat Nav1.6 | Potently inhibits fast inactivation | 47 ± 10 | Not specified |
| rat Nav1.7 | Potent activator | 7 | Not specified |
| human Nav1.3 | Weak effect | >1000 | Not specified |
| human Nav1.5 | Weak effect | >1000 | Not specified |
| human Nav1.2 | No effect | Not specified | Not specified |
| human Nav1.8 | No effect | Not specified | Not specified |
Data compiled from multiple sources.[1][3][4]
Experimental Protocols
The characterization of this compound peptide activity, for both its native and synthetic forms, primarily relies on electrophysiological techniques, specifically patch-clamp recordings on cells expressing specific voltage-gated sodium channel subtypes.
Two-Electrode Voltage Clamp (TEVC) on Xenopus laevis Oocytes (for Native this compound)
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and prepared for injection.
-
cRNA Injection: Oocytes are injected with cRNA encoding the desired voltage-gated sodium channel α and β subunits (e.g., para/tipE, Nav1.2/β1, Nav1.5/β1).
-
Incubation: Injected oocytes are incubated for 2-4 days to allow for channel expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard bath solution.
-
Two microelectrodes are inserted into the oocyte, one for voltage clamping and the other for current recording.
-
A voltage-clamp protocol is applied to elicit sodium currents. This typically involves holding the membrane potential at a negative value (e.g., -90 mV) and then depolarizing to a test potential (e.g., 0 mV) to activate the channels.
-
-
Peptide Application: Native this compound peptide is applied to the bath solution at varying concentrations.
-
Data Analysis: The effect of the peptide on the sodium current, particularly the rate of inactivation, is measured and analyzed to determine the EC50 value.
Whole-Cell Patch-Clamp Recordings on Mammalian Cells (for Synthetic this compound)
-
Cell Culture: A mammalian cell line (e.g., Chinese Hamster Ovary - CHO, or Human Embryonic Kidney - HEK293) is cultured.
-
Transfection: The cells are transfected with plasmids containing the cDNA for the specific human or rat sodium channel subunits of interest (e.g., hNav1.7).
-
Electrophysiological Recording:
-
A single transfected cell is identified for recording.
-
A glass micropipette filled with an internal solution is brought into contact with the cell membrane to form a high-resistance seal (giga-seal).
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell interior (whole-cell configuration).
-
The cell is voltage-clamped, and sodium currents are elicited using a similar voltage protocol as in TEVC.[5]
-
-
Peptide Application: Synthetic this compound peptide is applied to the cell via the external perfusion system.
-
Data Analysis: Changes in the sodium current kinetics, such as the decay phase of the whole-cell current, are measured to quantify the inhibitory effect of the peptide on fast inactivation.[6]
Signaling Pathway and Mechanism of Action
The this compound peptide exerts its effects by directly binding to voltage-gated sodium channels. The proposed mechanism involves the toxin "trapping" the voltage sensor of domain IV (DIV) of the channel in its outward, activated position. This prevents the conformational change that normally leads to fast inactivation of the channel.[7]
Caption: this compound peptide binding to the open state of a voltage-gated sodium channel.
The diagram above illustrates the typical gating states of a voltage-gated sodium channel and how the binding of the this compound peptide disrupts this cycle by preventing fast inactivation, leading to a persistent sodium current.
Experimental Workflow
The general workflow for assessing the activity of either native or synthetic this compound peptide is outlined below.
Caption: General experimental workflow for this compound peptide activity assessment.
This workflow highlights the key stages from preparation of the biological system and peptide to the final data analysis to determine the peptide's potency.
References
- 1. The Specific Effects of OD-1, a Peptide Activator, on Voltage-Gated Sodium Current and Seizure Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. smartox-biotech.com [smartox-biotech.com]
- 4. This compound | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. tandfonline.com [tandfonline.com]
- 7. Modulation of human Nav1.7 channel gating by synthetic α-scorpion toxin this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the quest for novel analgesics. Its pivotal role in human pain perception is unequivocally demonstrated by genetic studies of individuals with loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, leading to a congenital inability to experience most forms of pain.[1][2] This has spurred significant interest in the development of selective Nav1.7 blockers as a promising therapeutic strategy for a variety of pain states.
A key challenge in the preclinical validation of these blockers is the establishment of robust and target-specific in vivo models of Nav1.7-mediated pain. The scorpion toxin OD1, isolated from the venom of Odonthobuthus doriae, has proven to be an invaluable tool in this regard. This compound is a potent and selective modulator of Nav1.7, acting to impair the channel's fast inactivation and thereby inducing a state of hyperexcitability in nociceptive neurons. This guide provides a comparative overview of prominent Nav1.7 blockers, with a focus on their validation using the this compound-induced pain model, and details the experimental protocols crucial for their evaluation.
Comparative Efficacy of Nav1.7 Blockers
The development of selective Nav1.7 inhibitors has yielded several promising peptide-based candidates. Below is a comparison of some of the most well-characterized Nav1.7 blockers, including their in vitro potency and in vivo efficacy in relevant pain models.
| Compound | Type | Target(s) | In Vitro Potency (IC50) | In Vivo Efficacy Highlights |
| This compound | Scorpion Toxin (Activator) | Nav1.7 | EC50: 4.5 nM (impairs inactivation) | Induces spontaneous pain behaviors in rodents, providing a model for Nav1.7-mediated pain. |
| ProTx-II | Tarantula Toxin | Nav1.7 | 0.3 nM | Reverses mechanical allodynia in the spared nerve injury (SNI) model of neuropathic pain. |
| Huwentoxin-IV (HwTx-IV) | Tarantula Toxin | Nav1.7, Nav1.6, other TTX-s channels | ~26 nM (for Nav1.7) | Demonstrates analgesic effects in models of inflammatory and neuropathic pain. |
| Pn3a | Tarantula Toxin | Nav1.7 | 0.8 nM | Inhibits spontaneous pain behaviors induced by intraplantar injection of this compound. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of Nav1.7 blockers and the experimental logic behind their validation, the following diagrams illustrate the Nav1.7 signaling pathway in pain and a typical workflow for validating a novel Nav1.7 inhibitor.
Figure 1: Simplified signaling pathway of Nav1.7 in nociception and the point of intervention for Nav1.7 blockers.
References
A Comparative Analysis of the In Vitro and In Vivo Efficacy of OD1 and its Analogs in Modulating Nav1.7 Channels
This guide provides a detailed comparison of the scorpion peptide toxin OD1 and its synthetic analogs, this compound-KPH and this compound-KPH-E55A. The focus is on their efficacy in modulating the voltage-gated sodium channel Nav1.7, a key player in pain signaling pathways. This document is intended for researchers, scientists, and professionals involved in drug development and pain research.
Introduction to this compound and its Analogs
This compound is a peptide toxin originally isolated from the venom of the scorpion Odonthobuthus doriae. It is a potent modulator of voltage-gated sodium channels (Nav), with a particular affinity for the Nav1.7 subtype, which is predominantly expressed in peripheral sensory neurons and plays a crucial role in pain perception.[1][2] Analogs of this compound have been synthesized to enhance its potency and selectivity for Nav1.7, with the goal of developing more effective analgesics. This guide focuses on two such analogs: this compound-KPH and this compound-KPH-E55A.[1]
In Vitro Efficacy
The in vitro efficacy of this compound and its analogs has been primarily evaluated by their ability to inhibit the fast inactivation of Nav1.7 channels expressed in mammalian cell lines. The key parameter for comparison is the half-maximal effective concentration (EC50), which represents the concentration of the toxin required to elicit 50% of its maximal effect.
Comparative In Vitro Efficacy Data
The following table summarizes the EC50 values for this compound and its analogs on human Nav1.7 channels. The data was obtained using whole-cell patch-clamp electrophysiology on CHO cells stably expressing the channel.[1]
| Compound | EC50 (nM) for Inhibition of Nav1.7 Inactivation | Fold Increase in Potency vs. This compound |
| This compound | 12 ± 3 | - |
| This compound-KPH | 0.4 ± 0.1 | ~30x |
| This compound-KPH-E55A | 0.77 ± 0.08 | ~16x |
Data sourced from Motin et al., 2016.[1]
The data clearly indicates that both synthetic analogs, this compound-KPH and this compound-KPH-E55A, exhibit a substantially higher potency for inhibiting Nav1.7 inactivation compared to the wild-type this compound toxin.[1] this compound-KPH, in particular, demonstrates an approximately 30-fold increase in potency.[1]
In Vivo Efficacy
Further in vivo studies are required to determine if the enhanced in vitro potency of the this compound analogs translates to improved analgesic effects and to evaluate their pharmacokinetic and safety profiles.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology (In Vitro)
The in vitro efficacy data was obtained using the whole-cell patch-clamp technique. This method allows for the recording of ionic currents through the membrane of a single cell.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human Nav1.7 channels were used.[1]
-
Procedure:
-
A glass micropipette with a very fine tip is brought into contact with the cell membrane.
-
A small amount of suction is applied to form a high-resistance seal (a "giga-seal") between the pipette and the cell membrane.
-
A brief electrical pulse is then applied to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.
-
The membrane potential is clamped at a holding potential (e.g., -100 mV).
-
Depolarizing voltage steps are applied to elicit sodium currents through the Nav1.7 channels.
-
The rate of current inactivation is measured in the absence and presence of varying concentrations of this compound or its analogs.
-
The concentration-response data is then fitted with a logistic equation to determine the EC50 value.[1]
-
Signaling Pathway and Mechanism of Action
This compound and its analogs act on the voltage-sensor domain (VSD) of the Nav1.7 channel. Specifically, they are thought to bind to the S3-S4 linker of domain IV of the channel. This binding "traps" the voltage sensor in its activated state, which in turn prevents the conformational change required for fast inactivation of the channel. This leads to a prolonged influx of sodium ions upon depolarization, resulting in hyperexcitability of the neuron.
Below is a diagram illustrating the proposed mechanism of action.
Caption: Mechanism of Nav1.7 channel modulation by this compound and its analogs.
The following diagram illustrates the experimental workflow for determining the in vitro efficacy of this compound analogs.
Caption: Experimental workflow for in vitro efficacy assessment.
References
- 1. Modulation of human Nav1.7 channel gating by synthetic α-scorpion toxin this compound and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of human Nav1.7 channel gating by synthetic α-scorpion toxin this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. smartox-biotech.com [smartox-biotech.com]
- 4. researchgate.net [researchgate.net]
- 5. The Specific Effects of OD-1, a Peptide Activator, on Voltage-Gated Sodium Current and Seizure Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of OD1 and Other Chemical Inducers of Pain for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of OD1, a selective Nav1.7 channel activator, with other commonly used chemical inducers of pain, namely formalin and capsaicin. By examining their mechanisms of action, experimental protocols, and the quantitative aspects of the pain responses they elicit, this document aims to assist researchers in selecting the most appropriate tool for their preclinical pain studies.
Introduction to Chemical Inducers of Pain
Chemical inducers of pain are indispensable tools in preclinical pain research, allowing for the controlled study of nociceptive pathways and the evaluation of potential analgesic compounds. These agents act by directly activating specific populations of sensory neurons, thereby mimicking various aspects of clinical pain states. This compound, a peptide toxin isolated from the scorpion Odonthobuthus doriae, has emerged as a highly selective tool for investigating the role of the voltage-gated sodium channel Nav1.7 in pain transmission. This guide compares this compound with two of the most widely used chemical algesics: formalin, a TRPA1 agonist, and capsaicin, a TRPV1 agonist.
Mechanism of Action: A Tale of Three Channels
The distinct pain phenotypes induced by this compound, formalin, and capsaicin are rooted in their selective activation of different ion channels expressed on nociceptive sensory neurons.
-
This compound and Nav1.7: this compound potently and selectively activates the Nav1.7 sodium channel by shifting the voltage dependence of activation to more hyperpolarized potentials and slowing its inactivation.[1] This leads to an amplification of sub-threshold stimuli and an increase in the excitability of nociceptors, resulting in the generation of action potentials and the sensation of pain. The high selectivity of this compound for Nav1.7 makes it an invaluable tool for studying the specific contribution of this channel to pain signaling.
-
Formalin and TRPA1: Formalin, an aldehyde, primarily induces pain and inflammation through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[2] TRPA1 is a non-selective cation channel that is a key sensor for environmental irritants and endogenous inflammatory mediators. Its activation leads to the influx of cations, depolarization of the sensory neuron, and the release of pro-inflammatory neuropeptides.
-
Capsaicin and TRPV1: Capsaicin, the pungent component of chili peppers, selectively activates the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[3] TRPV1 is a non-selective cation channel that is also activated by noxious heat and protons. Capsaicin binding to TRPV1 opens the channel, leading to cation influx, neuronal depolarization, and the sensation of burning pain.
Quantitative Comparison of Nocifensive Behaviors
While direct head-to-head comparative studies of this compound, formalin, and capsaicin in the same experimental setting are limited, data from individual studies allow for a qualitative and semi-quantitative comparison of the pain behaviors they induce. Nocifensive behaviors, such as licking, flinching, and lifting of the affected paw, are commonly quantified to assess the intensity and duration of pain.
| Chemical Inducer | Primary Molecular Target | Typical Pain Phenotype | Onset of Pain Behavior | Duration of Pain Behavior | Key Features |
| This compound | Nav1.7 | Acute, spontaneous pain (licking, flinching) | Rapid (within minutes) | Relatively short-lived (resolves within ~45 minutes)[1] | Highly selective for studying Nav1.7-mediated pain; monophasic pain response. |
| Formalin | TRPA1 | Biphasic: Acute neurogenic pain followed by a later inflammatory pain phase (licking, flinching)[2][4][5][6] | Immediate (Phase I: 0-10 min)[2][4][5] | Biphasic (Phase I: ~10 min; Phase II: 20-60 min)[5][6] | Models both acute and tonic inflammatory pain; widely used for screening analgesics. |
| Capsaicin | TRPV1 | Acute, burning pain (licking, flinching) | Rapid (within minutes) | Dose-dependent, can induce desensitization with repeated application | Models acute thermal and chemical pain; useful for studying TRPV1 pharmacology. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility of preclinical pain studies. Below are representative protocols for inducing pain in mice using this compound, formalin, and capsaicin.
This compound-Induced Pain Model
-
Animal Model: Adult male C57BL/6 mice are commonly used.
-
Acclimation: Animals are acclimated to the testing environment for at least 30 minutes prior to injection.
-
This compound Administration: A solution of this compound (typically 300 nM in saline) is injected intraplantarly into the hind paw in a volume of 20 µL.[1]
-
Behavioral Observation: Immediately following injection, the animal is placed in an observation chamber. Nocifensive behaviors (licking and flinching of the injected paw) are recorded for a period of up to 45 minutes.[1]
-
Data Analysis: The total time spent licking and the number of flinches are quantified, typically in 5-minute intervals.
Formalin Test
-
Animal Model: Adult male mice (e.g., C57BL/6) are frequently used.
-
Acclimation: Mice are habituated to the observation chambers for at least 30 minutes before the experiment.
-
Formalin Administration: A 1-5% formalin solution in saline is injected subcutaneously into the plantar surface of the hind paw in a volume of 20-50 µL.[2][5][6]
-
Behavioral Observation: Nocifensive behaviors (licking, flinching, biting of the injected paw) are recorded for up to 60 minutes. The observation period is divided into two phases: Phase I (early, neurogenic phase) from 0 to 10 minutes, and Phase II (late, inflammatory phase) from approximately 20 to 60 minutes.[2][4][5]
-
Data Analysis: The total time spent exhibiting nocifensive behaviors is quantified for both Phase I and Phase II.
Capsaicin-Induced Pain Model
-
Animal Model: Adult mice of various strains can be used.
-
Acclimation: Animals are allowed to acclimate to the testing environment.
-
Capsaicin Administration: A solution of capsaicin (typically 0.1-1% in a vehicle of saline, ethanol, and Tween-20) is injected intraplantarly into the hind paw in a volume of 10-20 µL.
-
Behavioral Observation: Immediately after injection, the animal is placed in an observation chamber, and the cumulative time spent licking and the number of flinches of the injected paw are recorded for a period of 5-15 minutes.
-
Data Analysis: The total duration of licking and the number of flinches are quantified.
Signaling Pathways
The activation of Nav1.7, TRPA1, and TRPV1 initiates distinct downstream signaling cascades within the sensory neuron, ultimately leading to the generation of a pain signal that is transmitted to the central nervous system.
This compound/Nav1.7 Signaling Pathway
The binding of this compound to the Nav1.7 channel leads to its activation at more negative membrane potentials and slows its inactivation. This results in an increased influx of sodium ions (Na+), causing a sustained depolarization of the nociceptor membrane. This amplification of the generator potential is more likely to reach the threshold for firing an action potential, which then propagates along the axon to the spinal cord.
Formalin/TRPA1 Signaling Pathway
Formalin activates TRPA1, leading to an influx of cations, primarily Ca2+ and Na+. The rise in intracellular Ca2+ has multiple downstream effects, including the activation of Protein Kinase A (PKA) and Phospholipase C (PLC).[1][7] PLC activation generates diacylglycerol (DAG) and inositol trisphosphate (IP3), which further potentiate the inflammatory response. These signaling cascades contribute to the sensitization of the neuron and the release of pro-inflammatory neuropeptides like CGRP and Substance P, leading to neurogenic inflammation and pain.
References
- 1. Various signals involved in nociception regulate TRPA1 levels at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Are voltage-gated sodium channels on the dorsal root ganglion involved in the development of neuropathic pain? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Formalin induced Rodent Inflammatory Pain Model - Creative Biolabs [creative-biolabs.com]
- 6. criver.com [criver.com]
- 7. TRPA1 as a therapeutic target for nociceptive pain - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding site and functional effects of the scorpion venom peptide OD1 on the voltage-gated sodium channel Nav1.7. We delve into supporting experimental data, compare this compound with alternative Nav1.7 modulators, and provide detailed experimental methodologies to facilitate further research in the pursuit of novel analgesics.
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in pain therapeutics due to its pivotal role in nociceptive signaling. The tarantula venom peptide this compound is a potent modulator of Nav1.7, and understanding its precise binding site is paramount for the rational design of selective and effective pain therapies. This guide confirms the binding site of this compound and compares its interaction with that of other well-characterized Nav1.7 modulators.
This compound's Molecular Foothold on Nav1.7: A Tale of Two Domains
Experimental evidence strongly indicates that this compound, an α-scorpion toxin, binds to the neurotoxin receptor site 3 on the Nav1.7 channel. This site is located on the extracellular loops of the voltage-sensor domain IV (VSD4) . Specifically, the interaction is thought to primarily involve the S3-S4 loop of VSD4. The binding of this compound to this site allosterically modulates channel function by impairing fast inactivation, a critical process for regulating neuronal excitability. This "voltage-sensor trapping" model posits that the toxin prevents the conformational change in VSD4 that is necessary for the channel to inactivate properly.
In contrast, other well-studied Nav1.7-targeting peptides, such as Protoxin-II and Huwentoxin-IV, which are derived from spider venom, bind to a different region of the channel. These peptides are classified as gating modifiers that interact with the voltage-sensor domain II (VSD2) , also engaging with the extracellular S1-S2 and S3-S4 loops of this domain. Their binding inhibits the channel by a different mechanism, typically by shifting the voltage-dependence of activation to more depolarized potentials.
Comparative Analysis of Nav1.7 Modulators
To provide a clear overview of the key differences between this compound and its counterparts, the following tables summarize their binding sites, mechanisms of action, and reported potencies.
| Modulator | Origin | Binding Site on Nav1.7 | Mechanism of Action | Reported Potency (IC50 / EC50) |
| This compound | Scorpion Venom | Voltage-Sensor Domain IV (VSD4) - Site 3 | Impairs fast inactivation | ~4.5 nM (EC50)[1] |
| Protoxin-II | Spider Venom | Voltage-Sensor Domain II (VSD2) | Gating modifier, shifts voltage-dependence of activation | ~0.3 nM (IC50) |
| Huwentoxin-IV | Spider Venom | Voltage-Sensor Domain II (VSD2) | Gating modifier, traps VSD2 in the closed conformation | ~27 nM (IC50) |
Experimental Confirmation: Methodologies and Data
The confirmation of the this compound binding site and its functional consequences relies on a combination of electrophysiological and molecular biology techniques.
Key Experimental Techniques:
-
Whole-Cell Patch-Clamp Electrophysiology: This is the gold-standard technique for studying the properties of ion channels like Nav1.7. It allows for the direct measurement of the sodium currents flowing through the channel in response to changes in membrane voltage. The effects of toxins like this compound are quantified by observing changes in the kinetics and amplitude of these currents.
-
Site-Directed Mutagenesis: This technique is crucial for identifying the specific amino acid residues involved in the binding of a ligand. By systematically mutating residues in the putative binding region of the Nav1.7 channel and then assessing the effect on toxin binding and channel modulation, researchers can pinpoint the critical interaction points. While the general binding area for α-scorpion toxins on VSD4 is well-established, specific mutagenesis data for the this compound-Nav1.7 interaction is a key area for ongoing research.
-
Expression Systems: To isolate and study the effects of modulators on a specific channel subtype, Nav1.7 is typically expressed in heterologous systems, such as Xenopus laevis oocytes or mammalian cell lines (e.g., HEK293 or CHO cells), which do not endogenously express high levels of sodium channels.
Experimental Protocol: Whole-Cell Patch-Clamp Recording of Nav1.7 Currents
-
Cell Culture and Transfection: Human Nav1.7 channels are stably or transiently expressed in a suitable mammalian cell line (e.g., HEK293).
-
Electrophysiology Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. The cells are perfused with an external solution containing physiological ion concentrations, and a glass micropipette filled with an internal solution mimicking the intracellular environment is used to form a high-resistance seal with the cell membrane.
-
Whole-Cell Configuration: After establishing a giga-seal, a brief suction pulse is applied to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This allows for control of the membrane potential and recording of the total current from the entire cell.
-
Voltage Protocols: To study fast inactivation, a depolarizing voltage step (e.g., to 0 mV from a holding potential of -120 mV) is applied to elicit a sodium current. The decay of this current reflects the process of fast inactivation.
-
Toxin Application: this compound is applied to the external solution at a known concentration. The effect of the toxin on the sodium current is then recorded. A slowing of the current decay is indicative of impaired fast inactivation.
-
Data Analysis: The current traces before and after toxin application are analyzed to quantify the changes in inactivation kinetics (e.g., by fitting the decay phase to an exponential function) and to determine the concentration-response relationship for the toxin's effect.
Visualizing the Experimental Workflow and Binding Site
To further clarify the experimental process and the molecular interaction, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for confirming this compound's effect on Nav1.7.
Caption: Schematic of this compound and other toxins binding to Nav1.7.
Conclusion
The scorpion venom peptide this compound potently modulates the Nav1.7 channel by binding to neurotoxin receptor site 3 on the VSD4 domain, leading to impaired fast inactivation. This mechanism of action is distinct from other Nav1.7-targeting peptides like Protoxin-II and Huwentoxin-IV, which act on the VSD2 domain as gating modifiers. A thorough understanding of these distinct binding sites and their functional consequences is essential for the development of the next generation of highly selective and efficacious analgesics targeting Nav1.7. Further research, particularly site-directed mutagenesis studies on the Nav1.7 channel, will be invaluable in refining our understanding of the precise molecular determinants of this compound binding.
References
Safety Operating Guide
Standard Operating Procedure: Disposal of OD1
Purpose
This document provides a standard operating procedure (SOP) for the safe and compliant disposal of the substance designated as OD1. This procedure is designed for researchers, scientists, and drug development professionals. Given that "this compound" is not a universally recognized chemical identifier, this SOP outlines a systematic approach to characterize, handle, and dispose of the material in accordance with federal, state, and local regulations. The primary directive is to treat this compound as a hazardous waste until its properties are fully understood.
Scope
This SOP applies to all laboratory personnel who handle, store, or are responsible for the disposal of this compound.
Personal Protective Equipment (PPE)
At a minimum, the following PPE must be worn when handling this compound:
-
Safety glasses with side shields or chemical splash goggles
-
Chemical-resistant gloves (nitrile or neoprene recommended, consult the Safety Data Sheet for specific recommendations)
-
Laboratory coat
Pre-Disposal Procedures: Waste Characterization
Before disposal, the hazardous characteristics of this compound must be determined. This is a critical step to ensure proper segregation and disposal.
4.1 Locate the Safety Data Sheet (SDS): The SDS for this compound is the primary source of information regarding its physical and chemical properties, toxicity, and disposal considerations.[1][2][3][4] All personnel must have ready access to the SDS, either in a physical binder or electronically.[5] If the SDS is not available, contact the manufacturer or supplier to obtain one.[4]
4.2 Hazardous Waste Identification: If the SDS is unavailable or incomplete, the waste must be characterized according to the Resource Conservation and Recovery Act (RCRA) criteria.[6] This involves determining if the waste exhibits any of the following characteristics:
-
Ignitability: Can it create fire under certain conditions?[7]
-
Corrosivity: Is it an aqueous solution with a pH less than or equal to 2, or greater than or equal to 12.5, or does it corrode steel?[7][8]
-
Reactivity: Is it unstable, explosive, or does it undergo violent change?[7]
-
Toxicity: Does it contain contaminants at concentrations that could be harmful if released into the environment?[7]
This determination can be made through generator knowledge of the processes that produced the waste or through analytical testing by a qualified laboratory.[9]
Disposal Procedures
5.1 Waste Segregation: Based on the information from the SDS or waste characterization, segregate this compound waste from other chemical waste streams to prevent incompatible reactions.[10][11][12] Common segregation practices include:
-
Separating acids from bases.
-
Keeping oxidizers away from organic solvents.
-
Isolating flammable materials from corrosives and oxidizers.[10]
5.2 Waste Container Selection and Labeling:
-
Use a container that is compatible with the chemical properties of this compound and is in good condition with no leaks or cracks.[11][12]
-
The container must be kept closed except when adding waste.[11]
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.[10][13]
-
The label must include the following information[13]:
-
The name and address of the generator (your laboratory).
-
The chemical name(s) of all constituents, without abbreviations.
-
The approximate percentages of each constituent.
-
The physical state of the waste (e.g., solid, liquid).
-
The date accumulation started.
-
The relevant hazard warnings (e.g., flammable, corrosive, toxic).
5.3 Waste Accumulation and Storage:
-
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure secondary containment is used to capture any potential leaks or spills.
-
Do not accumulate more than 55 gallons of a particular hazardous waste stream at any one time.
5.4 Requesting Disposal:
-
Once the waste container is full or you are ready to dispose of it, schedule a pickup with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide all necessary documentation, including the completed hazardous waste label and a copy of the SDS, if available.
Spill and Emergency Procedures
In the event of a spill or accidental release of this compound, follow the procedures outlined in the chemical's SDS. If an SDS is not available, treat the spill as a hazardous material incident.
-
Small Spills: If you are trained and it is safe to do so, contain the spill using appropriate absorbent materials.
-
Large Spills or Unknown Hazards: Evacuate the immediate area and contact your institution's emergency response team or EHS.
Data Presentation
| Characteristic | Test Method | Regulatory Limit | This compound Result |
| Ignitability (Flash Point) | EPA Method 1010A | < 140°F (60°C) | To be determined |
| Corrosivity (pH) | EPA Method 9040C | ≤ 2 or ≥ 12.5 | To be determined |
| Reactivity | Narrative Criteria | Varies | To be determined |
| Toxicity | TCLP | Varies by contaminant | To be determined |
This table should be completed with the specific characteristics of this compound once determined.
Experimental Protocols
8.1 Determination of pH for Corrosivity:
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
-
In a well-ventilated fume hood, place a 50 mL sample of liquid this compound waste into a clean 100 mL beaker.
-
Immerse the calibrated pH electrode in the sample.
-
Allow the reading to stabilize and record the pH value.
-
Clean the electrode thoroughly according to the manufacturer's instructions.
Mandatory Visualization
References
- 1. hsa.ie [hsa.ie]
- 2. sbnsoftware.com [sbnsoftware.com]
- 3. Safety Data Sheets & Hazardous Substance Fact Sheet | Institutional Planning and Operations [ipo.rutgers.edu]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. OSHA SDS Guide for Employers & Employees | Stericycle [stericycle.com]
- 6. ergenvironmental.com [ergenvironmental.com]
- 7. leadlab.com [leadlab.com]
- 8. epa.gov [epa.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Hazardous Chemical Waste | Environmental Health and Safety | CSUSB [csusb.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 13. Chemical Waste Labeling Procedure | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 14. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Handling of OD1 Scorpion Peptide
For researchers, scientists, and drug development professionals working with the scorpion peptide OD1, a potent modulator of voltage-gated sodium channels, ensuring safety through proper handling and disposal is paramount.[1][2] Adherence to strict laboratory protocols is essential to prevent accidental exposure and ensure the integrity of your research. This guide provides the essential, immediate safety and logistical information for handling this compound.
Personal Protective Equipment (PPE)
Given that this compound is a peptide toxin, handling requires stringent safety measures to protect laboratory personnel.[3][4][5] While a specific Safety Data Sheet (SDS) detailing PPE performance exclusively for this compound is not available, the following table summarizes the recommended PPE based on general guidelines for handling potent biological toxins and peptides.[5][6][7][8]
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Double gloving with nitrile gloves is recommended. Ensure gloves are compatible with any solvents used to dissolve the peptide. Change gloves immediately if they become contaminated.[7] |
| Body Protection | Lab Coat | A dedicated lab coat, preferably disposable, should be worn over personal clothing.[4][7] |
| Eye and Face Protection | Safety Glasses/Goggles | Chemical splash goggles should be worn at all times.[4][9] |
| Face Shield | When there is a potential for splashes or aerosol generation, a face shield worn over safety goggles is advised.[6][9] | |
| Respiratory Protection | Respirator | If there is a risk of inhaling the lyophilized powder or if aerosols cannot be contained, a fitted N95 respirator or higher level of respiratory protection may be necessary.[9] |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes must be worn in the laboratory at all times.[3] |
Operational Plan for Handling this compound
A systematic workflow is critical to minimize the risk of exposure and contamination when working with this compound. The following diagram outlines the key steps for safe handling.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental release and accidental exposure.
-
Solid Waste : All disposable items that have come into contact with this compound, such as gloves, pipette tips, and absorbent pads, should be collected in a designated biohazard waste container and autoclaved before final disposal.[5][6][8]
-
Sharps : Needles, syringes, and other sharps must be disposed of in a puncture-resistant sharps container.[7][10]
-
Liquid Waste : Aqueous solutions containing this compound should be inactivated prior to disposal. This can be achieved by treating with a suitable chemical decontaminant, such as a freshly prepared 10% bleach solution, followed by copious amounts of water, or as mandated by your institution's hazardous waste protocol.[10] Always consult with your institution's Environmental Health and Safety (EH&S) department for specific guidance on hazardous waste disposal.[5][10]
References
- 1. daneshyari.com [daneshyari.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. realpeptides.co [realpeptides.co]
- 4. peptideskingdom.com [peptideskingdom.com]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. jcesom.marshall.edu [jcesom.marshall.edu]
- 7. research.musc.edu [research.musc.edu]
- 8. Chapter 10, Work with Biological Toxins | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
